Azide-PEG9-amido-C12-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N4O12/c1-38(2,3)54-37(44)15-13-11-9-7-5-4-6-8-10-12-14-36(43)40-16-18-45-20-22-47-24-26-49-28-30-51-32-34-53-35-33-52-31-29-50-27-25-48-23-21-46-19-17-41-42-39/h4-35H2,1-3H3,(H,40,43) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMDPQVNGBQXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Solubility of Azide-PEG9-amido-C12-Boc in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected solubility of Azide-PEG9-amido-C12-Boc, a heterobifunctional linker molecule. Due to the absence of publicly available, quantitative solubility data for this specific molecule, this guide infers its solubility profile based on the physicochemical properties of its constituent functional groups: the azide (B81097), the polyethylene (B3416737) glycol (PEG) chain, the amide bond, the C12 alkyl chain, and the Boc-protecting group. This guide also furnishes a detailed, generalized experimental protocol for determining its solubility in various organic solvents.
Core Properties of this compound
This compound is a molecule designed for bioconjugation and drug delivery applications. Its structure features:
-
An azide group (N₃) , which is a versatile functional group for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
-
A polyethylene glycol (PEG) chain (PEG9) , which enhances hydrophilicity and biocompatibility. PEG linkers are known to improve the solubility and stability of conjugated molecules.[3][][5]
-
An amide bond (-amido-) , which provides a stable linkage within the molecule's backbone.
-
A C12 alkyl chain (-C12-) , which is a lipophilic moiety that can interact with lipid bilayers and other hydrophobic structures.
-
A tert-butyloxycarbonyl (Boc) protecting group (-Boc) , which masks a primary or secondary amine. The Boc group is generally stable under many conditions but can be removed under acidic conditions.[6]
The combination of a hydrophilic PEG chain and a lipophilic C12 alkyl chain gives this molecule amphiphilic character, influencing its solubility in a range of solvents.
Estimated Solubility in Organic Solvents
The solubility of this compound in a given solvent will be determined by the balance of its polar (PEG, amide, azide) and nonpolar (C12 alkyl chain, Boc group) components. The principle of "like dissolves like" is a key predictor of solubility.[7][8]
Below is a table summarizing the estimated solubility of this compound in common organic solvents. It is crucial to note that these are estimations, and experimental verification is highly recommended.
| Solvent/Solvent System | Polarity | Estimated Solubility | Rationale and Remarks |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds. It is expected to readily solubilize this molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a versatile polar aprotic solvent that should effectively dissolve the compound. |
| Dichloromethane (DCM) | Moderately Polar | High | DCM is a good solvent for many organic compounds and should be effective for this molecule due to its mixed polarity. |
| Chloroform (B151607) (CHCl₃) | Moderately Polar | High | Similar to DCM, chloroform is expected to be a good solvent. |
| Methanol (MeOH) | Polar Protic | Moderate to High | The PEG chain will contribute to solubility in methanol, but the long C12 chain and Boc group may limit it compared to more polar aprotic solvents. |
| Ethanol (B145695) (EtOH) | Polar Protic | Moderate | Similar to methanol, ethanol should dissolve the compound, but its slightly lower polarity might result in slightly lower solubility. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Acetonitrile is a good solvent for many organic molecules, and solubility is expected to be moderate. |
| Tetrahydrofuran (THF) | Moderately Polar | Moderate to High | THF is a versatile ether-based solvent that should be effective in dissolving this compound. |
| Toluene | Nonpolar | Low to Moderate | The C12 alkyl chain and Boc group will promote solubility in toluene, but the polar PEG and azide groups will work against it. |
| Hexanes/Heptane (B126788) | Nonpolar | Low | As highly nonpolar solvents, hexanes and heptane are unlikely to be effective solvents for this molecule due to the polar PEG chain. |
| Water | Polar Protic | Low to Insoluble | Despite the hydrophilic PEG9 chain, the long C12 alkyl chain and the Boc group are expected to make the molecule poorly soluble in purely aqueous solutions. |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a compound is the shake-flask method, which measures the equilibrium solubility.[9][10]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument.
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Record the weight of the added compound.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same HPLC conditions.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Visualization of a Potential Experimental Workflow
This compound is well-suited for use in bioconjugation via click chemistry. The following diagram illustrates a general workflow for conjugating this linker to an alkyne-modified biomolecule.
Caption: A generalized workflow for bioconjugation using this compound via CuAAC.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 3. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. purepeg.com [purepeg.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. saltise.ca [saltise.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Azide-PEG9-amido-C12-Boc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This technical guide provides a comprehensive overview of the mechanism of action of a specific bifunctional linker, Azide-PEG9-amido-C12-Boc, in the context of PROTACs. We will delve into its structural components, its role in facilitating the formation of a productive ternary complex, and the subsequent ubiquitination and degradation of the target protein. This guide will also present illustrative quantitative data and detailed experimental protocols to provide a practical framework for researchers in the field.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC activity, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[4]
The linker is not merely a passive spacer; its length, flexibility, and chemical composition profoundly influence the PROTAC's properties, including its solubility, cell permeability, and the stability and geometry of the ternary complex.[5][6] Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), are widely used to provide the necessary conformational freedom for the two ligands to optimally engage their respective proteins.[7]
The this compound Linker: A Structural Overview
The this compound linker is a bifunctional molecule designed for the synthesis of PROTACs. Its key structural features are:
-
Azide (B81097) (N3) Group: This functional group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9] This allows for the efficient and specific conjugation of the linker to a POI-binding ligand that has been functionalized with an alkyne group.
-
Polyethylene Glycol (PEG)9 Chain: The nine repeating ethylene (B1197577) glycol units impart hydrophilicity and flexibility to the PROTAC molecule. This can improve the solubility of often lipophilic PROTACs and provides the conformational freedom necessary to achieve a productive ternary complex geometry.[5]
-
Amido-C12 Alkyl Chain: The 12-carbon alkyl chain provides a significant hydrophobic component to the linker. The interplay between the hydrophilic PEG chain and the hydrophobic alkyl chain can influence the overall physicochemical properties of the PROTAC, including its cell permeability and potential for passive diffusion across cell membranes.[5][7]
-
Boc (tert-Butyloxycarbonyl) Protecting Group: The Boc group protects a terminal amine. This allows for selective deprotection and subsequent conjugation to an E3 ligase ligand, providing a modular approach to PROTAC synthesis.
Mechanism of Action: From Ternary Complex Formation to Protein Degradation
The mechanism of action of a PROTAC utilizing the this compound linker can be dissected into several key steps:
-
Cellular Entry: The PROTAC must first cross the cell membrane to reach its intracellular targets. The balance of hydrophilic (PEG9) and hydrophobic (C12 alkyl) components in the linker can influence this process.
-
Binary Complex Formation: Once inside the cell, the PROTAC can independently bind to either the POI or the E3 ligase, forming binary complexes.
-
Ternary Complex Formation: The crucial step is the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The flexibility of the PEG9 linker is thought to play a significant role in allowing the POI and E3 ligase to adopt a favorable orientation for the subsequent ubiquitin transfer.[6]
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[1]
Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
The table below presents hypothetical quantitative data for a PROTAC utilizing a PEG9-C12 linker, illustrating how linker composition can impact degradation efficiency.
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical-1 | BRD4 | VHL | PEG9-amido-C12 | 25 | >90 | HeLa |
| Hypothetical-2 | BRD4 | VHL | PEG4-amido-C12 | 150 | 75 | HeLa |
| Hypothetical-3 | BRD4 | VHL | PEG9-amido-C6 | 50 | >95 | HeLa |
This data is illustrative and intended to demonstrate the impact of linker length and composition on PROTAC efficacy.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PROTACs.
PROTAC Synthesis via Click Chemistry
This protocol describes the synthesis of a PROTAC using the this compound linker and a POI ligand functionalized with an alkyne.
Workflow for PROTAC Synthesis
Caption: A typical workflow for the synthesis of a PROTAC.
Protocol:
-
Dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., DMF/water).
-
Add a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate, or a pre-formed copper(I) complex).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting Boc-protected PROTAC intermediate by flash chromatography.
-
Dissolve the intermediate in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) to remove the Boc protecting group.
-
Evaporate the solvent and TFA under reduced pressure.
-
Dissolve the deprotected amine-PROTAC and the E3 ligase ligand (with a carboxylic acid handle) in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the use of SPR to measure the binding kinetics and affinity of the ternary complex.
Protocol:
-
Immobilize a biotinylated E3 ligase onto a streptavidin-coated SPR sensor chip.
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject the solutions over the sensor chip surface and monitor the binding response in real-time.
-
Regenerate the sensor surface between injections with a suitable regeneration buffer.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
In-Cell Target Protein Degradation Assay (Western Blot)
This protocol describes the quantification of target protein degradation in cells treated with the PROTAC.
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion and Future Perspectives
The this compound linker represents a versatile tool for the construction of PROTACs. Its modular design, incorporating a flexible PEG chain for enhanced solubility and ternary complex formation, a hydrophobic alkyl chain for potential modulation of cell permeability, and an azide handle for efficient "click" chemistry, makes it a valuable component in the PROTAC toolbox. The future of PROTAC design will likely involve a deeper understanding of the intricate interplay between linker composition and the biophysical properties of the ternary complex, leading to the development of more potent and selective protein degraders. Advances in structural biology and computational modeling will be instrumental in rationally designing linkers to achieve optimal therapeutic outcomes.
References
- 1. precisepeg.com [precisepeg.com]
- 2. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]
- 3. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents [patents.google.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Function of the C12 Alkyl Chain in PEG Linkers
Introduction: The Critical Role of Linker Composition
Polyethylene glycol (PEG) linkers are integral components in modern drug development, serving as flexible, biocompatible spacers in complex modalities like Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and nanoparticle-based delivery systems.[1][2][3] While the PEG portion primarily imparts hydrophilicity, solubility, and "stealth" properties to evade immune recognition, the incorporation of other chemical moieties, such as alkyl chains, is crucial for fine-tuning the overall physicochemical properties of the conjugate.[2][4][5]
This guide focuses specifically on the function of the C12 alkyl chain (dodecyl chain), a saturated 12-carbon hydrocarbon chain, when incorporated into PEG linkers. The C12 chain serves as a significant hydrophobic anchor, profoundly influencing the linker's behavior and, consequently, the efficacy, stability, and pharmacokinetic profile of the therapeutic agent. Its length strikes a balance, providing substantial lipophilicity for membrane interaction and core formation without the excessive hydrophobicity that might limit aqueous solubility.[] We will explore its core functions, quantitative impact, and the experimental methodologies used for its characterization.
Core Functions of the C12 Alkyl Chain
The primary role of the C12 alkyl chain stems from its significant nonpolar, hydrophobic character. This property is leveraged to control several key aspects of a drug conjugate's performance.
Modulating Hydrophobicity and Lipophilicity
The most direct function of the C12 alkyl chain is to increase the lipophilicity of the PEG linker. In aqueous environments, this hydrophobic chain influences the molecule's conformation and its interaction with biological interfaces.
-
PROTACs : In PROTACs, which are heterobifunctional molecules, linkers with longer alkyl chains (C10-C12) enhance lipophilicity.[] This is advantageous for deeper penetration into the lipid bilayer of cell membranes, a critical step for reaching intracellular targets.[] By replacing hydrophilic ether oxygens of a pure PEG linker with methylene (B1212753) groups, the C12 chain reduces the topological polar surface area, allowing the PROTAC to adopt a more compact form factor within the membrane's interior.[]
-
Lipid Nanoparticles (LNPs) : In PEGylated lipids used for LNP formulations, the alkyl chain acts as the lipid anchor. The length of this chain is a critical design parameter that dictates the stability of the LNP and the duration of its circulation in the bloodstream.[4][7] A C12 chain provides a strong hydrophobic anchor for embedding within the lipid core of the nanoparticle.
Driving Self-Assembly and Core Formation
The hydrophobic nature of the C12 chain is a primary driver for the self-assembly of amphiphilic molecules into micelles or nanoparticles in aqueous solutions.[8]
-
Micelle Formation : For surfactants and amphiphilic block copolymers, the C12 alkyl chains aggregate to form a hydrophobic core, shielding themselves from the aqueous environment.[8][9] This core serves as a reservoir for encapsulating poorly water-soluble drugs. The critical micelle concentration (CMC), the concentration at which micelles begin to form, is strongly dependent on the alkyl chain length; longer chains like C12 lead to lower CMC values, meaning micelle formation is more favorable and occurs at lower concentrations.[9][10]
-
Nanoparticle Stability : In LNPs, the C12 anchor of a PEG-lipid contributes to the overall stability of the particle. The hydrophobic interactions between the alkyl chains in the core are a key factor in preventing premature dissociation of the nanoparticle.[7][11]
Influencing Pharmacokinetics and Biodistribution
The retention of the PEG-lipid on the surface of a nanoparticle, which is crucial for its "stealth" properties and circulation time, is directly related to the length of its alkyl anchor.[12]
-
Circulation Time : Longer alkyl chains, such as C12 and above, lead to slower desorption rates of the PEG-lipid from the nanoparticle surface.[12] This ensures the PEG shield remains intact for longer, reducing opsonization and clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the nanoparticle in the bloodstream.[4][12]
-
Targeting and Payload Release : While a stable PEG layer is beneficial for circulation, its eventual detachment is necessary for cellular uptake and payload release.[13][14] The C12 chain offers a balance, providing sufficient anchoring for circulation while allowing for eventual desorption, which may facilitate the binding of endogenous proteins like ApoE, leading to hepatocyte uptake.[12][13]
Quantitative Data Analysis
The effect of the C12 alkyl chain is best understood by comparing it with linkers containing shorter or longer chains. The following tables summarize key quantitative parameters influenced by alkyl chain length.
Table 1: Influence of Alkyl Chain Length on Micellar Properties
| Property | C8 Chain | C12 Chain | C16/C18 Chain | Trend with Increasing Chain Length | Reference(s) |
|---|---|---|---|---|---|
| Critical Micelle Conc. (CMC) | Higher | Lower | Lowest | Decreases significantly | [10],[9] |
| Core Polarity | More Polar | Less Polar | Least Polar | Decreases | [9] |
| Core Viscosity | Less Viscous | More Viscous | Most Viscous | Increases | [9] |
| Thermodynamic Stability (ΔG°mic) | Less Negative | More Negative | Most Negative | Becomes more negative (more spontaneous) |[10] |
Table 2: Influence of PEG-Lipid Alkyl Chain Length on Nanoparticle Properties
| Property | C8 Chain | C14 Chain (e.g., DMG-PEG) | C18 Chain (e.g., DSPE-PEG) | Trend with Increasing Chain Length | Reference(s) |
|---|---|---|---|---|---|
| PEG-Lipid Desorption Rate | Fast | Intermediate | Slow | Decreases | [12],[14] |
| Blood Circulation Time | Short | Intermediate | Long | Increases | [7],[4] |
| Hepatic Gene Silencing (siRNA LNPs) | High | High | Lower (at higher mol%) | Can be compromised at high concentrations | [12] |
| Tumor Accumulation | Lower | Intermediate | Higher | Increases | [7] |
| Target Biodistribution | Lymph Nodes | Liver (Hepatocytes) | Bloodstream/Tumor | Shifts from clearance organs to circulation |[15] |
Visualization of Concepts and Workflows
Logical Relationship Diagram
Caption: Logical flow of how the C12 alkyl chain's properties influence functional outcomes.
Experimental Workflow Diagram
Caption: Workflow for LNP formulation and evaluation with a C12-PEG-Lipid.
Key Experimental Protocols
Detailed protocols are essential for reproducing and building upon existing research. Below are summarized methodologies for key experiments cited in the literature.
Protocol: Micelle Formation and CMC Determination by Conductivity
This method is used to determine the Critical Micelle Concentration (CMC) of surfactants containing a C12 alkyl chain.
-
Preparation of Surfactant Solutions : A stock solution of the C12-PEG surfactant is prepared in deionized water. A series of dilutions are then made from the stock solution to create samples with a wide range of concentrations, spanning the expected CMC.
-
Conductivity Measurement : A calibrated conductivity meter is used. The probe is immersed in a thermostated beaker containing the first (most dilute) surfactant solution.
-
Titration and Measurement : The measurement is started, and small, precise volumes of a concentrated surfactant solution are titrated into the beaker. The conductivity is recorded after each addition, allowing the solution to equilibrate.
-
Data Analysis : The measured conductivity is plotted against the molar concentration of the surfactant. The resulting graph will show two linear regions with different slopes. The point of intersection of these two lines is determined to be the CMC.[8] The change in slope occurs because the mobility of ions changes as they aggregate into micelles.
Protocol: LNP Formulation via Microfluidic Mixing
This protocol describes the formation of Lipid Nanoparticles (LNPs) for mRNA or siRNA delivery, incorporating a C12-containing PEG-lipid.
-
Phase Preparation :
-
Lipid Phase : The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the C12-PEG-lipid are dissolved in absolute ethanol (B145695) at a specific molar ratio.
-
Aqueous Phase : The nucleic acid payload (mRNA or siRNA) is dissolved in a low pH buffer (e.g., sodium acetate, pH 4.0).
-
-
Microfluidic Mixing : The two phases are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer). The pumps are set to a specific total flow rate and flow rate ratio (typically 3:1 aqueous to lipid phase). The rapid, controlled mixing within the microfluidic channels causes the lipids to precipitate and self-assemble around the nucleic acid payload, forming the LNP core.
-
Purification : The resulting LNP solution is collected and immediately dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and non-encapsulated components.
-
Characterization : The final LNP formulation is characterized for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency as described in the workflow diagram.[13][15]
Protocol: In Vivo Pharmacokinetics of LNPs
This experiment evaluates how the C12 alkyl chain on the PEG-lipid affects the circulation time of LNPs.
-
Animal Model : A suitable animal model (e.g., C57BL/6 mice) is selected.
-
Radiolabeling (Optional but precise) : For accurate tracking, one of the lipid components (e.g., a cholesterol ether) can be radiolabeled with ³H or ¹⁴C.
-
Administration : The LNP formulation is administered to the animals via intravenous (IV) injection (e.g., through the tail vein) at a specific dose.
-
Blood Sampling : At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h) post-injection, small blood samples are collected from the animals.
-
Quantification : The concentration of the LNP in the blood samples is quantified. If radiolabeled, this is done using liquid scintillation counting. If not, a component like cholesterol can be measured using an appropriate assay.
-
Data Analysis : The plasma concentration versus time data is plotted. A pharmacokinetic model (e.g., a two-compartment model) is fitted to the data to calculate key parameters, including the circulation half-life (t₁/₂), area under the curve (AUC), and clearance rate.[7][12]
Conclusion
The C12 alkyl chain is a versatile and powerful component in the design of advanced PEG linkers for therapeutic applications. Its primary function is to impart a significant degree of hydrophobicity and lipophilicity, which is strategically harnessed to:
-
Drive the self-assembly of nanoparticles and micelles.
-
Enhance the stability of the hydrophobic core of these delivery systems.
-
Increase membrane permeability for intracellular drugs like PROTACs.
-
Modulate pharmacokinetic properties by controlling the anchoring strength of the PEG-lipid, thereby extending circulation time.
The quantitative data clearly demonstrates that increasing alkyl chain length to C12 and beyond results in more stable particles with longer circulation times, albeit with potential trade-offs in payload delivery efficiency that must be carefully optimized. The experimental protocols provided offer a foundation for researchers to characterize and compare linkers containing C12 alkyl chains, facilitating the rational design of next-generation drug delivery systems and therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. purepeg.com [purepeg.com]
- 7. Effect of alkyl length of peptide-polymer amphiphile on cargo encapsulation stability and pharmacokinetics of 3-helix micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Molecular Composition of Head Group and Temperature on Micellar Properties of Ionic Surfactants with C12 Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of acyl chain length on the micelle properties of poly(ethylene oxide)-block-poly(N-hexyl-L-aspartamide)-acyl conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the alkyl chain length on micelle formation for bis(N-alkyl-N,N-dimethylethylammonium)ether dibromides [comptes-rendus.academie-sciences.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 14. Deciphering the Role of PEGylation on the Lipid Nanoparticle-Mediated mRNA Delivery to the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of PEG9 Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biotherapeutics, the precise engineering of molecules is paramount to achieving desired pharmacological outcomes. Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, has enabled the development of sophisticated therapies such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Central to the design and function of these complex entities is the linker, or spacer, that connects the constituent parts. Among the various linkers utilized, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard due to its unique physicochemical properties. This technical guide provides an in-depth exploration of the role of a specific, discrete PEG spacer—PEG9—in bioconjugation. Comprising nine ethylene (B1197577) glycol units, the PEG9 spacer offers a distinct balance of hydrophilicity, flexibility, and length, making it a strategic choice in the optimization of bioconjugates.
Core Principles of PEGylation in Bioconjugation
PEGylation, the process of attaching PEG chains to molecules, imparts several beneficial properties that address common challenges in drug development.[1][2] These advantages are critical for enhancing the therapeutic potential of bioconjugates.
The primary benefits of incorporating PEG spacers include:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic. The hydrophilic nature of PEG spacers significantly improves the overall solubility of the bioconjugate in aqueous environments, mitigating the risk of aggregation which can lead to reduced efficacy and increased immunogenicity.[3]
-
Improved Pharmacokinetics: The hydrodynamic radius of a bioconjugate is increased by the attachment of PEG chains. This increased size reduces renal clearance, thereby extending the circulating half-life of the therapeutic in the bloodstream.[3] Studies have shown a clear correlation between PEG length and reduced plasma clearance, with longer PEG chains generally leading to longer half-lives.[3]
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, shielding the bioconjugate from the host's immune system. This steric hindrance minimizes recognition by proteolytic enzymes and antibodies, thus reducing the potential for an immunogenic response.[2]
-
Optimized Drug-to-Antibody Ratio (DAR): In the context of ADCs, achieving a high DAR without inducing aggregation is a significant challenge. Hydrophilic PEG linkers can facilitate higher drug loading by preventing the hydrophobic payloads from interacting and causing the ADC to aggregate.[2]
The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. A spacer that is too short may not provide sufficient steric hindrance or solubility, while an excessively long spacer could potentially interfere with the binding of the targeting moiety to its receptor. The PEG9 spacer, with its defined length, offers a favorable balance for many applications.
Quantitative Impact of PEG Spacer Length on Bioconjugate Properties
The length of the PEG spacer directly influences key biophysical and pharmacokinetic parameters of a bioconjugate. While direct comparative data for PEG9 is often proprietary or embedded within broader studies, research on discrete PEG spacers of varying lengths provides valuable insights into the expected performance of a PEG9 linker. The following tables summarize quantitative data from studies comparing different short-chain PEG spacers.
Table 1: Impact of PEG Spacer Length on Hydrophilicity and Binding Affinity
| PEG Spacer Length | Hydrophilicity (logD) | IC50 (nM) |
| PEG2 | -1.95 | 3.1 ± 0.2 |
| PEG3 | Not Reported | 3.9 ± 0.3 |
| PEG4 | Not Reported | 5.4 ± 0.4 |
| PEG6 | Not Reported | 5.8 ± 0.3 |
| PEG12 | -2.22 | Not Reported |
Data extrapolated from studies on bombesin (B8815690) antagonists.[1][4][5][6] An increase in hydrophilicity is indicated by a more negative logD value. A lower IC50 value indicates higher binding affinity.
Table 2: Influence of PEG Spacer Length on In Vivo Performance of an ADC (DAR8)
| PEG Spacer Length | Relative Plasma Concentration (vs. naked antibody) | ADC Clearance (mL/day/kg) | Tolerability (% Weight Change) |
| PEG0 | Significantly Lower | ~15 | Significant Weight Loss |
| PEG2 | Lower | ~12 | Significant Weight Loss |
| PEG4 | Lower | ~8 | Moderate Weight Loss |
| PEG8 | Similar | ~5 | Stable |
| PEG12 | Similar | ~5 | Stable |
| PEG24 | Similar | ~5 | Stable |
Data synthesized from a study on a DAR8 ADC with variable PEG lengths.[3] Tolerability was assessed at a 50 mg/kg dose.
These data illustrate a clear trend: increasing the PEG spacer length from 2 to 8 units significantly improves the pharmacokinetic profile and tolerability of a highly loaded ADC. The PEG8 spacer, being structurally very similar to PEG9, demonstrates a marked improvement over shorter spacers, achieving plasma concentrations and clearance rates comparable to the unconjugated antibody, along with excellent tolerability. This suggests that a PEG9 spacer would confer similar, if not slightly enhanced, benefits.
Experimental Protocols for Bioconjugation with a PEG9 Spacer
The following is a generalized, two-step protocol for the conjugation of a thiol-containing payload to an antibody via its lysine (B10760008) residues using a heterobifunctional NHS-PEG9-Maleimide crosslinker. This is a common strategy in the synthesis of ADCs.
Materials and Reagents:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5).
-
NHS-PEG9-Maleimide crosslinker.
-
Thiol-containing cytotoxic payload.
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction buffers:
-
Activation Buffer: PBS, pH 8.0-8.5.
-
Conjugation Buffer: PBS, pH 7.0-7.5, containing EDTA.
-
-
Quenching solution (e.g., Tris buffer or free cysteine).
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC)).
Step 1: Activation of the Antibody with the NHS-PEG9-Maleimide Crosslinker
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the Activation Buffer. Ensure the buffer is free of any primary amines that could compete with the NHS-ester reaction.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-PEG9-Maleimide crosslinker in anhydrous DMSO or DMF to a known concentration (e.g., 10 mM).
-
Activation Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution with gentle mixing. The optimal molar ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification of Activated Antibody: Remove the excess, unreacted crosslinker by desalting or SEC using the Conjugation Buffer. The resulting maleimide-activated antibody is now ready for conjugation to the thiol-containing payload.
Step 2: Conjugation of the Thiol-Containing Payload to the Activated Antibody
-
Payload Preparation: Dissolve the thiol-containing payload in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the payload solution to the purified, maleimide-activated antibody solution. The reaction should be performed in the Conjugation Buffer.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding a quenching solution (e.g., a final concentration of 1 mM cysteine). Incubate for an additional 30 minutes.
-
Purification of the Bioconjugate: Purify the final bioconjugate from unreacted payload, payload-related byproducts, and quenched crosslinker using chromatography. HIC is often used to separate species with different DARs, followed by SEC to remove aggregates.
-
Characterization: Characterize the purified bioconjugate to determine the final DAR, purity, and extent of aggregation.
Visualizing Key Pathways and Workflows in Bioconjugation
Diagrams are essential tools for visualizing the complex biological pathways and experimental workflows involved in bioconjugation. The following diagrams were generated using the DOT language for Graphviz.
HER2 Signaling Pathway and ADC Targeting
Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.
Receptor-Mediated Endocytosis of a PEGylated ADC
Caption: The process of receptor-mediated endocytosis for an antibody-drug conjugate.
Experimental Workflow for Bioconjugation
Caption: A typical experimental workflow for the synthesis and characterization of an ADC.
Conclusion
The PEG9 spacer represents a highly versatile and effective tool in the field of bioconjugation. Its discrete length provides a predictable and reproducible impact on the physicochemical and pharmacokinetic properties of bioconjugates. By enhancing solubility, stability, and in vivo half-life, while simultaneously reducing immunogenicity, the PEG9 spacer enables the development of more effective and safer biotherapeutics. The quantitative data, though often extrapolated from similar PEG lengths, strongly supports the strategic advantage of using a spacer in the PEG8-PEG12 range. The provided experimental protocols and workflow diagrams offer a practical guide for researchers and drug development professionals to effectively implement PEG9 spacers in their bioconjugation strategies, ultimately contributing to the advancement of next-generation therapies.
References
- 1. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin. [publications-affiliated.scilifelab.se]
- 6. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel in Synthesis: An In-depth Technical Guide to the Boc Protecting Group in Linker Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of molecule construction, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly in the synthesis of linkers for bioconjugation, such as those used in Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its widespread adoption stems from its reliability, mild application conditions, and, most critically, its selective removal under acidic conditions. This technical guide provides a comprehensive exploration of the Boc protecting group's role in linker synthesis, detailing its chemical principles, experimental protocols, and quantitative data to empower researchers in this dynamic field.
The primary function of the Boc group is to temporarily mask the nucleophilicity of primary and secondary amines within a linker molecule.[1] This protection is essential to direct chemical reactions to other functional groups on the linker or a molecule to which it is being conjugated, preventing unwanted side reactions and ensuring the desired final product.[2] The Boc group's stability in a wide array of non-acidic conditions, including basic and nucleophilic environments, makes it compatible with a diverse range of synthetic transformations.[1]
Data Presentation: A Quantitative Overview
The efficiency of both the introduction (protection) and removal (deprotection) of the Boc group is a critical factor influencing the overall yield and purity of the final linker and subsequent bioconjugate. The following tables summarize key quantitative data related to these processes.
Table 1: Representative Reaction Conditions and Yields for Boc Protection of Amines
| Amine Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amino-PEG linker | (Boc)₂O, DIPEA | Dichloromethane (DCM) | Room Temperature | 3-12 | High (not specified) | [1] |
| Various aryl and aliphatic amines | (Boc)₂O, PEG-400 | Solvent-free | Room Temperature | Not specified | Excellent | [3] |
| Ethylenediamine | (Boc)₂O | Dichloromethane (DCM) | 0 to Room Temperature | 24 | Quantitative | [4] |
| 3-Chloro-4-fluoroaniline | (Boc)₂O | Not specified | Not specified | Not specified | 100 | [5] |
| Various amines | (Boc)₂O, Water-acetone | Water-acetone | Room Temperature | 0.13-0.2 | Good to Excellent | [6] |
Table 2: Quantitative Analysis of Acidic Conditions for Boc Deprotection
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield/Purity (%) | Reference |
| Boc-protected Amino-PEG-resin | 50% TFA | Dichloromethane (DCM) | Room Temperature | 5-30 min | >95 | [1] |
| Boc-protected amine | 25% TFA | Dichloromethane (DCM) | Room Temperature | 2 h | 60 | [7] |
| Boc-protected amine | TFA | Dichloromethane (DCM) | Room Temperature | 18 h | 87 | [7] |
| Boc-protected amino acids/peptides | 2 equiv. TFA | Ionic Liquid | 130/100 | 7-10 min | Almost all cases | [8] |
| N-Boc protected amines | Oxalyl chloride, Methanol | Not specified | Room Temperature | 1-4 h | up to 90 | [5] |
| N-Boc linear sulfamides | Heteropolyacid | Dichloromethane (DCM) | Room Temperature | a few minutes | 92-95 | [9] |
Table 3: Stability of the Boc Protecting Group Under Various Conditions
| Condition | Stability | Comments | Reference |
| Basic (e.g., NaOH, Na₂CO₃, DIPEA, Piperidine) | Stable | Widely used in protocols involving basic reagents without significant cleavage.[1][10] | [1][10] |
| Nucleophilic (e.g., Amines, Hydrazines) | Stable | Boc group is resistant to nucleophilic attack, a key feature for its use in peptide synthesis.[11] | [11] |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Allows for the selective removal of other protecting groups like Cbz.[12] | [12] |
| Strong Acids (e.g., TFA, HCl, HF, TFMSA) | Labile | This is the primary method for Boc group removal.[13][14] | [13][14] |
Table 4: Comparison of Common Amine Protecting Groups in Linker Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Stability | Common Applications in Linker Synthesis |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs.[1] |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy).[1] |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions | Solution-phase synthesis, orthogonal protection schemes.[12] |
Mandatory Visualization: Mechanisms and Workflows
Visualizing the chemical transformations and experimental sequences is crucial for a deeper understanding of the processes involved in utilizing the Boc protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Bases - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
Technical Guide: Azide-PEG9-amido-C12-Boc in Proteolysis Targeting Chimera (PROTAC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of Azide-PEG9-amido-C12-Boc, a heterobifunctional linker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall pharmacokinetic properties of the molecule. This compound offers a versatile platform for PROTAC development, incorporating a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and an azide (B81097) group for efficient conjugation via "click chemistry."
Chemical Identity and Properties
| Property | Value | Source |
| Molecular Formula | C₃₈H₇₄N₄O₁₂ | BOC Sciences, Immunomart |
| Molecular Weight | 779.01 g/mol | BOC Sciences, TargetMol |
| IUPAC Name | tert-butyl (12-((2-(2-(2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamoyl)dodecyl)carbamate | N/A |
| Synonyms | 13-(Azide-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester | BOC Sciences, MedChemExpress |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents | N/A |
Supplier Information
A number of chemical suppliers specialize in providing high-quality PROTAC linkers, including this compound. The following table lists some of the key suppliers and their respective catalog numbers for this product.
| Supplier | Catalog Number | Website |
| MedChemExpress | HY-140790 | --INVALID-LINK-- |
| BOC Sciences | N/A | --INVALID-LINK-- |
| TargetMol | T17471 | --INVALID-LINK-- |
| Immunomart | T17471 | --INVALID-LINK-- |
Role in PROTAC Synthesis and Mechanism of Action
This compound serves as a flexible linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-binding ligand. The azide functional group is particularly useful for conjugation via click chemistry, a set of biocompatible and highly efficient chemical reactions. Specifically, it can participate in:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide-functionalized linker and an alkyne-modified binding ligand.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that reacts with strained alkynes like dibenzocyclooctyne (DBCO), offering an alternative conjugation strategy for sensitive biological systems.
The Boc (tert-butyloxycarbonyl) protecting group on the amido-C12 chain provides an orthogonal handle for further synthetic modifications or for attachment to a binding ligand through standard amide coupling methodologies after deprotection.
The general workflow for synthesizing a PROTAC using this linker involves the sequential or convergent attachment of the two binding ligands.
Once synthesized, the PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A Technical Guide to Azide-PEG Linkers: Properties and Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physical and chemical properties of azide-polyethylene glycol (PEG) linkers, which are critical tools in bioconjugation, drug delivery, and materials science. We will delve into their structure, reactivity, and stability, complemented by quantitative data, detailed experimental protocols, and process visualizations.
Core Properties of Azide-PEG Linkers
Azide-PEG linkers are bifunctional molecules that combine the properties of a polyethylene (B3416737) glycol spacer with the specific reactivity of an azide (B81097) (N3) functional group. The PEG component is a flexible, hydrophilic polymer that can improve the solubility and pharmacokinetic properties of conjugated molecules. The azide group provides a highly selective chemical handle for conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry".
The physical characteristics of azide-PEG linkers are primarily dictated by the length of the PEG chain. Key properties include molecular weight, solubility, and hydrophilicity.
-
Molecular Weight (MW): The molecular weight of the linker directly influences the stoichiometry of conjugation reactions and the overall size of the final conjugate. A range of discrete PEG (dPEG®) linkers with precise molecular weights are available, eliminating the dispersity (polydispersity) found in traditional PEG polymers.
-
Solubility: The ethylene (B1197577) glycol repeating units make PEG linkers highly soluble in water and other polar aprotic solvents like DMF and DMSO. This high solubility is often conferred to the molecules they are attached to, which is particularly advantageous for poorly soluble drugs or peptides.
-
Hydrophilicity: The hydrophilic nature of the PEG chain helps to reduce non-specific binding of the conjugate to surfaces and other proteins, and it can shield the attached molecule from enzymatic degradation.
Table 1: Physical Properties of Representative Azide-PEG Linkers
| Linker Structure | PEG Units (n) | Molecular Weight ( g/mol ) | Solubility |
| Azido-PEG2-Amine | 2 | 146.16 | Water, DMF, DMSO |
| Azido-PEG4-Amine | 4 | 234.27 | Water, DMF, DMSO |
| Azido-PEG8-Amine | 8 | 412.48 | Water, DMF, DMSO |
| Azido-PEG12-Amine | 12 | 590.69 | Water, DMF, DMSO |
| Azido-PEG24-NHS Ester | 24 | 1226.37 | Water, DMF, DMSO |
Note: The table presents examples of common azide-PEG linkers. A wide variety of structures with different terminal functional groups (e.g., NHS ester, maleimide, carboxyl) are commercially available.
The chemical behavior of these linkers is dominated by the reactivity of the terminal azide group and the stability of the overall structure.
-
Reactivity: The azide group is prized for its specific reactivity towards alkyne groups. This reaction forms a stable triazole ring. The reaction is highly efficient and orthogonal, meaning it does not interfere with most other functional groups found in biological systems, making it ideal for bioconjugation.
-
Stability: Azide-PEG linkers are generally stable under a wide range of pH and temperature conditions commonly used in bioconjugation. The ether linkages of the PEG backbone are robust, and the azide group itself is stable in aqueous buffers and resistant to hydrolysis and oxidation. However, azides can be reduced by certain reagents like phosphines (e.g., in the Staudinger ligation) or dithiothreitol (B142953) (DTT) at high concentrations and temperatures.
Table 2: Chemical Reactivity and Stability of Azide-PEG Linkers
| Property | Description | Common Conditions |
| Primary Reactivity | Azide-Alkyne Cycloaddition (Click Chemistry) | Reacts with terminal or cyclic alkynes. |
| Orthogonality | High | Does not react with other common biological functional groups like amines, carboxyls, or thiols. |
| pH Stability | Stable in a pH range of approximately 4-10. | Avoid strongly acidic or basic conditions for prolonged periods. |
| Temperature Stability | Generally stable up to 100°C for short periods. | Long-term storage is recommended at -20°C. |
| Reductant Sensitivity | Can be reduced by phosphines (e.g., TCEP, PPh3) and, to a lesser extent, strong reducing agents like DTT. | Avoid high concentrations of reducing agents if the azide moiety needs to be preserved. |
Visualizing Key Processes and Structures
Diagrams are essential for understanding the structure and application of these linkers. The following visualizations, created using the DOT language, illustrate the linker's structure, a typical experimental workflow, and the underlying chemical reaction.
An In-depth Technical Guide to Bifunctional Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1][2] At the heart of this approach lies the bifunctional linker, a critical component of chimeric molecules designed to hijack the cell's natural protein disposal machinery. This guide provides a comprehensive technical overview of bifunctional linkers, their role in protein degradation, methods for their evaluation, and key considerations for their design and optimization.
Proteolysis-targeting chimeras (PROTACs) are the most prominent class of bifunctional degraders.[3][4][5] These hetero-bifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[6][7] By simultaneously engaging the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[5][6] This proximity-induced event triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] The polyubiquitinated POI is then recognized and degraded by the proteasome.[3][5]
The linker is not merely a passive tether but plays a crucial role in the efficacy and selectivity of the PROTAC.[1][8] Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, ultimately dictating the potency and selectivity of protein degradation.[1][8][]
Mechanism of Action: The Role of the Bifunctional Linker
The primary function of the bifunctional linker is to bridge the POI-binding ligand (warhead) and the E3 ligase-binding ligand, facilitating the formation of a productive ternary complex. The linker's properties directly impact the thermodynamics and kinetics of this complex formation, which is a critical determinant of degradation efficiency.
Linker Composition and Properties
The chemical nature of the linker influences its flexibility, solubility, and potential to form interactions with the POI and E3 ligase. Common linker compositions include:
-
Alkyl Chains: Simple and flexible, providing a straightforward way to vary linker length.[1][8]
-
Polyethylene Glycol (PEG) Chains: Enhance solubility and can form hydrogen bonds, potentially stabilizing the ternary complex.[1][8]
-
Rigid Moieties: Incorporating cyclic structures like piperidines or phenyl groups can restrict conformational flexibility, which may be advantageous for optimizing ternary complex formation.[8]
-
"Click Chemistry" Handles: Azides and alkynes are often incorporated to facilitate modular and efficient synthesis of PROTAC libraries.[1][8]
Impact of Linker Length
The length of the linker is a critical parameter that must be empirically optimized.[1][10][11]
-
Too short: A short linker may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[8]
-
Too long: An excessively long linker might not effectively bring the two proteins into the required proximity for efficient ubiquitination.[8]
The optimal linker length is highly dependent on the specific POI, E3 ligase, and the binding modes of their respective ligands.[1]
Quantitative Analysis of Linker Performance
The efficacy of a bifunctional linker is assessed through various quantitative metrics. The following tables summarize key data for different PROTACs, highlighting the impact of linker modifications.
Table 1: Effect of Linker Length on Degradation of Estrogen Receptor (ER)
| PROTAC | Linker Length (atoms) | ER Binding Affinity (IC50, µM) | Cell Viability (IC50, µM) |
| 11 | 9 | 1.1 | >30 |
| 12 | 12 | 0.9 | 15 |
| 13 | 16 | 1.2 | 8 |
| 14 | 19 | 1.3 | >30 |
| 15 | 21 | 1.4 | >30 |
Data adapted from Cyrus et al. (2011).[10][11][12] This data demonstrates that for ER degradation, a 16-atom linker resulted in the most potent PROTAC in terms of reducing cell viability.[10][11][12]
Table 2: Degradation Potency of BET Bromodomain Degraders
| PROTAC | Warhead | Linker (PEG units) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
| 5 | JQ1 | 3 | 4.5 | 18 | >95 |
| 6 | JQ1 | 4 | 2.5 | 31 | >95 |
| 7 | JQ1 | 5 | 1.8 | 83 | >95 |
| 8 | I-BET726 | 3 | 0.4 | 120 | >95 |
| 9 | I-BET726 | 4 | 0.3 | 200 | >95 |
| 10 | I-BET726 | 5 | 0.2 | 400 | >95 |
Data adapted from Gadd et al. (2017). This table illustrates that a more potent warhead (I-BET726) does not necessarily lead to a more potent degrader.[13] The JQ1-based PROTACs with shorter linkers exhibited positive cooperativity in ternary complex formation and were more potent degraders.[13]
Experimental Protocols for Linker Evaluation
A variety of biophysical and cellular assays are employed to characterize and optimize bifunctional linkers.
Biophysical Assays
These assays are crucial for understanding the molecular interactions that govern ternary complex formation.
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules. It provides real-time kinetics (association and dissociation rates) and affinity data.[14][15]
-
Methodology:
-
Immobilize the target protein (POI) or the E3 ligase on the sensor chip.
-
Inject a solution of the PROTAC over the chip to measure binary binding affinity.
-
To assess ternary complex formation, co-inject the PROTAC with the third component (either E3 ligase or POI) over the immobilized protein.
-
Analyze the sensorgrams to determine kinetic parameters (kon, koff) and dissociation constants (KD).
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry).[14][16]
-
Methodology:
-
Fill the sample cell with the POI or E3 ligase.
-
Titrate the PROTAC into the sample cell from a syringe.
-
To study ternary complex formation, pre-saturate the protein in the cell with one of the PROTAC's ligands before titrating the other protein.
-
Integrate the heat-change peaks to determine the binding affinity (KD) and thermodynamic parameters.
-
-
-
Fluorescence Polarization (FP):
-
Principle: Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[15][17]
-
Methodology:
-
Label the POI or a competitive ligand with a fluorescent probe.
-
Incubate the fluorescently labeled molecule with varying concentrations of the PROTAC.
-
Measure the fluorescence polarization. An increase in polarization indicates binding.
-
For ternary complex analysis, pre-incubate the PROTAC with one protein partner before adding the fluorescently labeled protein.
-
-
Cellular Assays
These assays are essential for determining the ability of a PROTAC to induce degradation of the target protein in a cellular context.
-
Western Blotting:
-
Principle: A traditional and widely used method to detect and quantify the amount of a specific protein in a cell lysate.
-
Methodology:
-
Treat cells with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific to the POI.
-
Detect the antibody signal and quantify the protein levels relative to a loading control.
-
From this data, DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values can be determined.
-
-
-
Reporter Gene Assays:
-
Principle: The POI is fused to a reporter protein (e.g., Luciferase or GFP). Degradation of the POI results in a decrease in the reporter signal.[18][19]
-
Methodology:
-
Transfect cells with a construct expressing the POI-reporter fusion protein.
-
Treat the cells with the PROTAC.
-
Measure the reporter signal (luminescence or fluorescence) at different time points.
-
A decrease in the signal indicates degradation of the fusion protein.
-
-
Logical Relationships in Linker Design
The design of an effective bifunctional linker involves a multi-parameter optimization process.
Conclusion
Bifunctional linkers are a cornerstone of targeted protein degradation technology. Their rational design and optimization are critical for the development of potent and selective PROTACs. A thorough understanding of the interplay between linker properties, ternary complex formation, and degradation efficiency, guided by a comprehensive suite of biophysical and cellular assays, will continue to drive the advancement of this exciting therapeutic modality. As the field progresses, novel linker chemistries and computational design strategies will undoubtedly expand the scope and applicability of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. ijcrr.com [ijcrr.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oxfordglobal.com [oxfordglobal.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Degradation and PROTACs [worldwide.promega.com]
Methodological & Application
Application Notes: Synthesis of PROTACs Using Azide-PEG9-amido-C12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule is typically composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility.
This document provides a detailed protocol for the synthesis of a PROTAC utilizing the Azide-PEG9-amido-C12-Boc linker. This trifunctional linker features an azide (B81097) group for bioorthogonal "click" chemistry, a long PEG and alkyl chain to provide optimal spacing, and a Boc-protected amine for sequential conjugation, offering a versatile platform for PROTAC assembly.
Overview of the Synthetic Strategy
The synthesis of a PROTAC using this compound is a two-step process. First, the tert-butyloxycarbonyl (Boc) protecting group is removed from the terminal amine under acidic conditions. This is followed by the conjugation of the resulting azide-PEG-amine linker to an alkyne-functionalized ligand (either for the POI or the E3 ligase) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the primary amine, which is then available for conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting crude Azide-PEG9-amido-C12-amine TFA salt can be used directly in the next step or purified further.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Solvent | Dichloromethane (DCM) | [1] |
| Reagent | Trifluoroacetic acid (TFA) | [1] |
| TFA Concentration | 20-50% (v/v) in DCM | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1-2 hours | [1] |
| Work-up | Concentration under reduced pressure | [1] |
Table 1: Quantitative Data for Boc Deprotection.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the deprotected azide-PEG-amine linker and an alkyne-functionalized ligand (e.g., an alkyne-modified POI ligand).
Materials:
-
Azide-PEG9-amido-C12-amine (from Protocol 1)
-
Alkyne-functionalized ligand (e.g., POI-alkyne or E3-ligase-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
tert-Butanol/Water or DMF/Water solvent mixture
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized ligand (1.0 eq) and the Azide-PEG9-amido-C12-amine (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF/H₂O 4:1).
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ (0.1-0.2 eq) and THPTA (0.5-1.0 eq) in water.
-
Add the copper catalyst solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (1.0-2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC can be purified by preparative high-performance liquid chromatography (HPLC).
| Parameter | Value | Reference |
| Azide Component | Azide-PEG9-amido-C12-amine | N/A |
| Alkyne Component | Alkyne-functionalized ligand | N/A |
| Solvent | t-BuOH/H₂O or DMF/H₂O | |
| Copper Source | CuSO₄ (0.1-0.2 eq) | |
| Ligand | THPTA (0.5-1.0 eq) | |
| Reducing Agent | Sodium Ascorbate (1.0-2.0 eq) | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 12-24 hours |
Table 2: Quantitative Data for CuAAC Reaction.
Protocol 3: Purification and Characterization of the Final PROTAC
Purification by Preparative HPLC:
-
Column: A C18 reverse-phase column is commonly used for PROTAC purification.[2]
-
Mobile Phase A: 0.1% TFA in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the PROTAC. The specific gradient will need to be optimized for the particular PROTAC.[2]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase | [2] |
| Mobile Phase A | 0.1% TFA in Water | [2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [2] |
| Elution | Linear Gradient of Mobile Phase B | [2] |
Table 3: Typical HPLC Purification Conditions.
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the PROTAC.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for PROTAC synthesis.
Caption: PROTAC-mediated protein degradation pathway.
References
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azide-PEG9-amido-C12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of Azide-PEG9-amido-C12-Boc in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This trifunctional linker is a valuable tool in bioconjugation, medicinal chemistry, and the development of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[1]
This compound incorporates three key functionalities:
-
An azide (B81097) group for highly efficient and specific CuAAC-mediated ligation with terminal alkynes.
-
A nine-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide a flexible spacer.
-
A Boc-protected amine at the terminus of a C12 alkyl chain, which can be deprotected post-conjugation to reveal a primary amine for subsequent functionalization.
The CuAAC reaction is a cornerstone of click chemistry, enabling the rapid and quantitative formation of a stable 1,4-disubstituted 1,2,3-triazole linkage under mild, biocompatible conditions.[2] This protocol will detail the steps for a typical CuAAC reaction, followed by the deprotection of the Boc group.
Data Presentation: Quantitative Reaction Parameters
The following table summarizes the typical quantitative parameters for a CuAAC reaction involving this compound. These parameters may require optimization depending on the specific alkyne-containing substrate and the desired scale of the reaction.
| Parameter | Recommended Range | Molar Ratio (relative to Alkyne) | Notes |
| Alkyne Substrate | 1 equivalent | 1 | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | 1.1 - 1.5 | A slight excess of the azide can drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.01 - 0.1 equivalents | 0.01 - 0.1 (1-10 mol%) | Precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 0.1 - 1.0 equivalents | 0.1 - 1.0 (10-100 mol%) | Reducing agent to generate and maintain Cu(I) from Cu(II). A fresh solution is crucial. |
| Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA) | 0.05 - 0.5 equivalents | 0.05 - 0.5 (5-50 mol%) | Accelerates the reaction and protects biomolecules from oxidative damage.[3] A 5:1 ligand to copper ratio is often used.[3] |
| Reaction Time | 1 - 48 hours | N/A | Dependent on substrate reactivity, temperature, and catalyst concentration. Reactions are often complete within 1-4 hours at room temperature. |
| Temperature | Room Temperature (20-25 °C) to 40 °C | N/A | Elevated temperatures can increase the reaction rate.[4][5] |
| Yield | >80% | N/A | Typical yields for CuAAC reactions are high, often exceeding 80-90%.[4][5] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an alkyne-containing molecule to this compound.
Materials and Equipment:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents: e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), t-Butanol/Water mixture
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas supply
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography system
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Preparation of Stock Solutions:
-
Alkyne Substrate: Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent (e.g., 10 mM in DMF).
-
This compound: Prepare a stock solution in the same solvent (e.g., 12 mM in DMF).
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
Reaction Procedure:
-
To a reaction vial, add the alkyne-functionalized molecule from its stock solution (1 equivalent).
-
Add the this compound stock solution (1.2 equivalents).
-
Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).
-
Add the THPTA stock solution (0.1 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.05 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.5 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, LC-MS, or HPLC.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification:
The crude product is typically purified by flash column chromatography on silica (B1680970) gel or by preparative HPLC. For PEGylated compounds, purification can also be achieved using size exclusion chromatography (SEC) or ion-exchange chromatography (IEC), depending on the properties of the conjugated molecule.[6][]
Protocol 2: Boc Deprotection of the Click Product
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.
Materials and Equipment:
-
Boc-protected click conjugate
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Deprotection Procedure:
-
Dissolve the Boc-protected click conjugate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v TFA in DCM).[8]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, typically as a TFA salt. Further purification by chromatography may be necessary if impurities are present.
Visualizations
Caption: Workflow for the CuAAC reaction.
Caption: Workflow for Boc deprotection.
Caption: Chemical transformation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Polyethylene Glycol (PEG) linkers, a cornerstone of modern bioconjugation strategies. The content herein offers detailed methodologies and quantitative data to guide researchers in the successful application of this powerful bioorthogonal chemistry for drug development, molecular imaging, and the creation of complex biomolecular architectures.
Introduction to SPAAC with PEG Linkers
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that proceeds between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[][2] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems and bioconjugation where preserving the integrity of biological molecules is paramount.[3][4][5]
The incorporation of Polyethylene Glycol (PEG) linkers into SPAAC reagents offers several significant advantages in bioconjugation and drug delivery.[4][6] PEGylation enhances the hydrophilicity of molecules, which can improve solubility and reduce aggregation of the resulting conjugates.[4][5] Furthermore, the PEG spacer can increase the circulation half-life of therapeutic molecules by creating a "stealth" effect that reduces immunogenicity and clearance by the mononuclear phagocyte system.[7] The flexible nature of the PEG chain also mitigates steric hindrance, potentially increasing reaction rates by extending the reactive moiety away from the surface of a biomolecule.[8]
Key Advantages of SPAAC with PEG Linkers:
-
Biocompatibility: The copper-free nature of the reaction avoids the cytotoxicity associated with the more traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it suitable for in vivo applications.[3][5]
-
High Specificity and Bioorthogonality: The azide and strained alkyne groups react selectively with each other, minimizing side reactions with other functional groups present in complex biological milieu.[][2]
-
Favorable Kinetics: The ring strain of the cyclooctyne provides the thermodynamic driving force for a rapid cycloaddition reaction under physiological conditions.[]
-
Enhanced Physicochemical Properties: The inclusion of a PEG linker improves the solubility and stability of biomolecules, reduces aggregation, and can prolong their circulation time in the body.[4][7]
-
Versatility: This methodology is widely applicable for protein-protein, protein-biomolecule, and protein-small molecule conjugations, with significant utility in the development of antibody-drug conjugates (ADCs), PROTACs, and imaging agents.[3][4]
Quantitative Data for SPAAC Reactions with PEG Linkers
The efficiency of a SPAAC reaction is influenced by several factors, including the choice of the strained alkyne, the structure of the azide, reactant concentrations, temperature, and the nature of the solvent. The inclusion of a PEG linker can also impact the reaction kinetics.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Strained Alkyne | Azide Partner | Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.1 - 1.0 | A commonly used strained alkyne with a good balance of reactivity and stability. |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.01 - 0.1 | Offers a good balance of reactivity and stability. |
| Aza-dibenzocyclooctyne (DIBAC) | PEG-azide | Not specified, but described as fast and efficient for hydrogel formation.[6] | Used for rapid cross-linking of PEG chains.[6] |
| Tetra-fluorinated aromatic azide | DBCO | 3.60 | The fluorine substitutions significantly enhance the reaction rate.[9] |
| p-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | 7-fold higher than pAzF | Demonstrates the influence of the azide's electronic environment on reaction kinetics.[10] |
Table 2: General Reaction Conditions for SPAAC with PEG Linkers
| Parameter | Recommended Range | Notes |
| Reactant Molar Ratio | 1.5 - 20 fold molar excess of one reactant | A molar excess of the less critical or more accessible component is often used to drive the reaction to completion.[4][11] |
| Concentration | 1-10 mg/mL for proteins | Higher concentrations generally lead to faster reaction rates.[5][8] |
| Temperature | 4°C to 37°C | Reactions are typically performed at room temperature (25°C) or 37°C. Lower temperatures (4°C) can be used for sensitive biomolecules, but may require longer incubation times.[8][11] |
| pH | 6.5 - 8.0 | PBS at pH 7.4 is a commonly used buffer.[12] |
| Reaction Time | 1 - 24 hours | Reaction completion can be monitored by techniques such as HPLC, SDS-PAGE, or UV-Vis spectroscopy.[2][13] |
| Solvent | Aqueous buffers (e.g., PBS) | Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reagents, but their final concentration should be kept low (<10-20%) to avoid denaturation of proteins.[4][5] |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of SPAAC with PEG linkers.
Protocol 1: General Procedure for Labeling a Protein with a DBCO-PEG-NHS Ester
This protocol describes the first step in a two-step conjugation process: the labeling of a protein with a DBCO-PEG moiety via reaction with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest
-
DBCO-PEG-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL.[5]
-
DBCO-PEG-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved DBCO-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should be below 20%.[2][5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[2][14]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.[2]
-
Purification: Remove the excess, unreacted DBCO-PEG-NHS ester and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[2] The purified DBCO-labeled protein is now ready for the subsequent SPAAC reaction.
Protocol 2: SPAAC Reaction Between a DBCO-Labeled Protein and an Azide-PEG-Molecule
This protocol outlines the copper-free click reaction between the DBCO-functionalized protein from Protocol 1 and a molecule functionalized with an azide-PEG linker.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-PEG-Molecule (e.g., a small molecule drug, fluorophore, or biotin)
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free)
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)[15][]
Procedure:
-
Reactant Preparation: Dissolve the Azide-PEG-Molecule in the reaction buffer.
-
SPAAC Reaction: Add the Azide-PEG-Molecule to the solution of the DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide-containing molecule is typically used to ensure efficient conjugation.[13]
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or overnight at 4°C.[11][13] The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at approximately 309 nm.[8]
-
Purification: Purify the final protein conjugate to remove any unreacted starting materials. The choice of purification method will depend on the properties of the conjugate and the unreacted species. Size-exclusion chromatography is effective for removing small molecule reagents, while ion-exchange chromatography can be used to separate proteins with different degrees of PEGylation.[15][][17]
Protocol 3: Monitoring SPAAC Reaction Kinetics using UV-Vis Spectroscopy
This protocol describes a method to follow the progress of the SPAAC reaction by monitoring the disappearance of the characteristic absorbance of the DBCO group.
Materials:
-
DBCO-containing molecule
-
Azide-containing molecule
-
Reaction buffer
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[8]
-
Sample Preparation: Prepare the reaction mixture in the reaction buffer. The concentration of the DBCO reagent should be chosen such that the initial absorbance at 309 nm is within the linear range of the instrument. Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.[8]
-
Data Acquisition: Initiate the reaction by adding the DBCO-containing reagent to the cuvette containing the azide-modified molecule. Immediately begin monitoring the absorbance at 309 nm at regular time intervals until the absorbance stabilizes, indicating the reaction has reached completion.[8]
-
Data Analysis: For a pseudo-first-order reaction (where one reactant is in large excess), a plot of the natural logarithm of the DBCO concentration (proportional to the absorbance at 309 nm) versus time should be linear. The pseudo-first-order rate constant is the negative of the slope of this line.[8]
Visualizations
The following diagrams illustrate key aspects of SPAAC with PEG linkers.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for SPAAC-mediated bioconjugation.
Caption: Application of SPAAC with PEG linkers in Antibody-Drug Conjugates.
References
- 2. broadpharm.com [broadpharm.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Antibody-Drug Conjugates (ADCs) using a Novel Azide-PEG9-Amido-C12-Boc Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody to the drug, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. This document outlines the application of a novel linker, Azide-PEG9-amido-C12-Boc, in the synthesis of ADCs. This linker features a terminal azide (B81097) group for bio-orthogonal conjugation via click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, and a Boc-protected amine for potential further functionalization, although for this protocol, we will focus on the azide functionality.
The azide group on the linker allows for a highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC, respectively), commonly known as "click chemistry." This method enables the precise attachment of an alkyne-modified drug molecule to the azide-functionalized antibody, offering excellent control over the drug-to-antibody ratio (DAR).
Experimental Protocols
1. Antibody Modification with the this compound Linker
This protocol describes the introduction of the azide functionality to a monoclonal antibody via acylation of lysine (B10760008) residues.
-
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
This compound-NHS ester (linker)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS buffer, pH 7.4
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
-
-
Procedure:
-
Prepare a stock solution of the this compound-NHS ester in DMSO at a concentration of 10 mM.
-
Perform a buffer exchange on the mAb solution into PBS at pH 7.4 to a final concentration of 5-10 mg/mL.
-
Add the linker stock solution to the mAb solution at a molar excess of 10-20 fold. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
Purify the azide-functionalized mAb by repeated buffer exchange into PBS using centrifugal filter units to remove unreacted linker.
-
Determine the concentration of the modified mAb using a BCA assay or by measuring absorbance at 280 nm.
-
2. Conjugation of Alkyne-Modified Drug to Azide-Functionalized mAb (CuAAC)
This protocol details the copper-catalyzed click chemistry reaction to conjugate an alkyne-modified cytotoxic drug to the azide-functionalized antibody.
-
Materials:
-
Azide-functionalized mAb
-
Alkyne-modified cytotoxic drug (e.g., DBCO-drug)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS buffer, pH 7.4
-
-
Procedure:
-
Prepare a stock solution of the alkyne-modified drug in DMSO.
-
In a reaction vessel, combine the azide-functionalized mAb with the alkyne-modified drug at a molar ratio of 1:5.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst solution to the mAb-drug mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 8-16 hours.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration to remove unreacted drug and catalyst.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Data Presentation
Table 1: Characterization of Azide-Functionalized mAb
| Parameter | Result | Method |
| mAb Concentration | 8.2 mg/mL | A280 |
| Azide Incorporation | 3.7 azides/mAb | MALDI-TOF MS |
| Purity | >98% | SDS-PAGE |
| Aggregation | <2% | SEC-HPLC |
Table 2: Characterization of the Final Antibody-Drug Conjugate
| Parameter | Result | Method |
| Drug-to-Antibody Ratio (DAR) | 3.5 | Hydrophobic Interaction Chromatography (HIC) |
| ADC Concentration | 7.5 mg/mL | A280 |
| Purity | >97% | SEC-HPLC |
| Monomer Content | >95% | SEC-HPLC |
| Free Drug Level | <1% | RP-HPLC |
Visualizations
Caption: Workflow for ADC synthesis using an azide-PEG linker.
Caption: Generalized mechanism of action for an ADC.
experimental setup for azide-alkyne cycloaddition reactions
An invaluable tool in chemical biology, drug discovery, and materials science, the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry," facilitates the efficient and specific formation of a stable triazole linkage.[1][2] This reaction is broadly categorized into two types: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] Both methodologies offer a modular approach to covalently connecting molecular building blocks under mild conditions, making them particularly suitable for applications involving sensitive biological molecules.[1][5]
The CuAAC reaction is renowned for its high yields and reaction rates, while the copper-free SPAAC is exceptionally well-suited for in vivo applications due to the absence of cellular toxicity associated with a copper catalyst.[3][6][7] These reactions have become indispensable in fields ranging from bioconjugation and drug development to polymer chemistry.[1][8] This document provides detailed protocols and application notes for both CuAAC and SPAAC reactions, tailored for researchers, scientists, and professionals in drug development.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions, to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[2] The copper(I) catalyst can be introduced as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[9][10] To enhance reaction efficiency and protect sensitive substrates from oxidative damage, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.[9][10]
General Reaction Parameters for CuAAC
The following table summarizes typical conditions for CuAAC reactions, which can be optimized for specific substrates.
| Parameter | Typical Range/Value | Notes |
| Reactants | Azide and terminal alkyne | Typically used in equimolar amounts or with a slight excess of one reactant. |
| Copper Source | 0.5 - 5 mol% Cu(I) salt or CuSO₄ | In situ reduction of CuSO₄ with sodium ascorbate is common for bioconjugation.[9] |
| Reducing Agent | 5 - 50 equivalents sodium ascorbate | Used to maintain copper in the active Cu(I) oxidation state.[10] |
| Ligand | 1 - 5 equivalents (relative to copper) | THPTA is water-soluble and ideal for biological applications.[9][11] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF, or mixtures | Co-solvents like DMSO can help dissolve hydrophobic substrates.[5][12] |
| Temperature | Room temperature (20-25°C) | The reaction is generally efficient at ambient temperatures.[13] |
| Reaction Time | 30 minutes to 12 hours | Reaction times can be influenced by reactant concentrations and catalyst system.[9][14] |
| Yield | >90% | CuAAC is known for its high efficiency and yields.[5][15] |
Detailed Protocol for a General CuAAC Reaction
This protocol describes a general procedure for the CuAAC reaction with in situ generation of the Cu(I) catalyst.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS) or appropriate buffer/solvent
-
DMSO (optional, for dissolving reactants)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in water.[11]
-
Prepare a 200 mM solution of THPTA in water.[11]
-
Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.[11]
-
Dissolve the azide and alkyne substrates in the chosen reaction solvent (e.g., PBS with minimal DMSO if needed) to the desired concentration.
-
-
Catalyst Premix:
-
Reaction Assembly:
-
In a separate reaction tube, combine the azide and alkyne solutions.
-
Add the premixed copper/ligand solution to the reaction mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.[9]
-
The final concentrations of the reactants should typically be in the micromolar to millimolar range.
-
-
Incubation:
-
Purification:
-
Once the reaction is complete, the product can be purified to remove the catalyst and unreacted starting materials. For biomolecules, this can be achieved by size-exclusion chromatography or dialysis.[14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides.[7][17] The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction, eliminating the need for a catalyst and making it highly biocompatible.[3][18] This makes SPAAC an ideal choice for in vivo imaging and labeling of biomolecules in living systems.[7]
Kinetic Data for Common Cyclooctynes in SPAAC
The rate of the SPAAC reaction is dependent on the structure of the cyclooctyne. The table below presents second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| DIBO | 0.3 | Reacts exceptionally fast with azido-containing compounds.[19] |
| Alexa488-DIBO | 62 ± 12 | Rate constant determined for reaction with an azido-functionalized rhodopsin.[20] |
| [9+1]CPP | 2.2 x 10⁻³ | Rate constant determined in deuterated DMSO.[21] |
| [11+1]CPP | 4.5 x 10⁻⁴ | Slower reactivity compared to the smaller [9+1]CPP.[21] |
| DIBAC-650 | 1.2 x 10⁻³ | Used for long-term cell monitoring in vivo.[22] |
Detailed Protocol for SPAAC Bioconjugation
This protocol outlines a general procedure for labeling a protein with a DBCO-functionalized molecule.
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS)
-
DBCO-functionalized molecule (e.g., a fluorescent dye)
-
DMSO or DMF for dissolving the DBCO reagent
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO or DMF.
-
Ensure the azide-functionalized protein is at a suitable concentration in a compatible buffer (e.g., 1-5 mg/mL).[14]
-
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Remove the excess, unreacted DBCO reagent and other small molecules using size-exclusion chromatography or dialysis.[14]
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.[14]
-
Application in Fragment-Based Drug Discovery
Click chemistry is a powerful tool in fragment-based drug discovery (FBDD).[23][] In this approach, small molecular fragments that bind to a biological target with low affinity can be linked together using a click reaction to create a higher-affinity lead compound.[23] The azide-alkyne cycloaddition is ideal for this purpose due to its reliability and biocompatibility.[6]
Analytical Methods for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of azide-alkyne cycloaddition reactions and to characterize the final products.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the reaction progress and confirms the mass of the desired product.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural characterization of the triazole product and to monitor the reaction in real-time.[16][25]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak at approximately 2100 cm⁻¹ can be used to monitor the reaction's progress.[26][27][28]
-
UV-Vis Spectroscopy: Can be used for kinetic studies if one of the components has a distinct chromophore that changes upon reaction.[14][19]
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. axispharm.com [axispharm.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. jcmarot.com [jcmarot.com]
- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. d-nb.info [d-nb.info]
- 27. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Applications of PEGylated Linkers in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylated Linkers in Drug Delivery
Polyethylene (B3416737) glycol (PEG) linkers are essential tools in modern drug delivery, serving as flexible, biocompatible spacers to connect therapeutic agents to other molecules or delivery systems. The process of covalently attaching PEG chains, known as PEGylation, has revolutionized the pharmaceutical industry by improving the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics, from small molecules to large biologics.[1][2][3]
The primary benefits of utilizing PEGylated linkers in drug delivery include:
-
Prolonged Plasma Half-Life: PEGylation increases the hydrodynamic volume of the drug, which reduces its renal clearance and extends its circulation time in the bloodstream.[2][4][5] This often leads to a reduced dosing frequency, improving patient compliance.
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation, thereby improving their stability in biological fluids.[4][6][7]
-
Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.[][9][10]
-
Improved Tumor Targeting (The EPR Effect): For cancer therapeutics, PEGylated nanoparticles and macromolecular drugs can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. This passive targeting is a result of the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[11]
PEG linkers can be broadly categorized into two main types: non-cleavable and cleavable linkers. Non-cleavable linkers form a stable, permanent bond between the drug and the carrier, relying on the degradation of the carrier for drug release. In contrast, cleavable linkers are designed to break under specific physiological conditions, such as changes in pH or the presence of specific enzymes, allowing for controlled and targeted drug release.[6][7][12]
This document provides detailed application notes on the use of PEGylated linkers in various drug delivery systems and comprehensive protocols for their synthesis, conjugation, and characterization.
Applications of PEGylated Linkers
PEGylation of Proteins and Peptides
PEGylation is widely used to improve the therapeutic potential of protein and peptide drugs, which often suffer from short half-lives and immunogenicity.
Application Note: By conjugating PEG chains to proteins or peptides, their hydrodynamic size is increased, leading to reduced renal clearance and a significantly longer circulation half-life.[5] This allows for less frequent administration of the drug. For example, PEG-Intron® (peginterferon alfa-2b) and Pegasys® (peginterferon alfa-2a) are PEGylated versions of interferon-alpha used to treat hepatitis C, with extended half-lives compared to their non-PEGylated counterparts.[1][13][14][15] Similarly, Neulasta® (pegfilgrastim), a PEGylated form of filgrastim (B1168352) (G-CSF), is used to treat neutropenia in cancer patients and requires less frequent administration than filgrastim.[2][12][16][17]
Antibody-Drug Conjugates (ADCs)
PEG linkers play a crucial role in the design and efficacy of ADCs, which are targeted cancer therapeutics comprising a monoclonal antibody, a potent cytotoxic payload, and a linker.
Application Note: In ADCs, PEG linkers can be incorporated to modulate the physicochemical properties of the conjugate. They can increase the solubility of hydrophobic payloads and improve the overall pharmacokinetics of the ADC. Both cleavable and non-cleavable PEG linkers are utilized in ADCs. Cleavable linkers, such as those containing disulfide bonds or specific peptide sequences, are designed to release the cytotoxic drug selectively within the tumor microenvironment or inside cancer cells.[][][19][20][] Non-cleavable linkers provide a stable connection, and the drug is released upon lysosomal degradation of the antibody.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
Application Note: PEG linkers are commonly used in PROTAC design to connect the two ligands. The length and flexibility of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The hydrophilic nature of the PEG linker also improves the solubility and cell permeability of the PROTAC molecule.
Nanoparticle-Based Drug Delivery
PEGylation is a cornerstone of nanoparticle-based drug delivery systems, such as liposomes, polymeric nanoparticles, and micelles.
Application Note: The "stealth" properties conferred by PEGylation are crucial for the in vivo performance of nanoparticles. A dense layer of PEG on the nanoparticle surface creates a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the reticuloendothelial system (RES), primarily in the liver and spleen.[22] This prolonged circulation time allows the nanoparticles to accumulate in target tissues, such as tumors, via the EPR effect.[11] Doxil®, a PEGylated liposomal formulation of doxorubicin (B1662922), is a classic example of a successful nanoparticle-based drug delivery system that leverages PEGylation to improve the pharmacokinetic profile and reduce the cardiotoxicity of doxorubicin.[23][24][25][26][27]
Quantitative Data on the Effects of PEGylation
Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs
The following table summarizes the impact of PEGylation on the pharmacokinetic parameters of several approved drugs.
| Drug | PEGylation Status | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |
| Interferon alfa-2a | Non-PEGylated | ~2-5 hours | High | - | [13][15] |
| Peginterferon alfa-2a (Pegasys®) | 40 kDa branched PEG | ~61-110 hours | Reduced by >100-fold | Restricted | [1][13][15] |
| Interferon alfa-2b | Non-PEGylated | ~2-4 hours | High | ~1 L/kg | [14] |
| Peginterferon alfa-2b (PEG-Intron®) | 12 kDa linear PEG | ~27-39 hours | Reduced by ~10-fold | Similar to non-PEGylated | [1][14] |
| Filgrastim (G-CSF) | Non-PEGylated | ~3.5 hours | High | - | [2][5][17] |
| Pegfilgrastim (Neulasta®) | 20 kDa linear PEG | ~15-80 hours | Neutrophil-mediated | - | [2][5][17] |
| Doxorubicin | Non-PEGylated | ~5 minutes | ~45 L/h/m² | ~1000 L/m² | [23][24] |
| Doxil® (PEGylated liposomal doxorubicin) | PEGylated liposome (B1194612) | ~55 hours | ~0.1 L/h/m² | ~5 L/m² | [23][24] |
| Paclitaxel | Non-PEGylated liposome | 5.05 hours | - | - | [4][6][7][28] |
| PEGylated liposomal paclitaxel | PEGylated liposome | 17.8 hours | - | - | [4][6][7][28] |
Properties and Cleavage Conditions of Common Cleavable PEG Linkers
This table outlines the characteristics and typical cleavage conditions for different types of cleavable PEG linkers.
| Linker Type | Cleavage Stimulus | Cleavage Condition | Cleavage Time | Reference(s) |
| Hydrazone | Acidic pH | pH 4.5-5.5 (endosomes/lysosomes) | Minutes to hours | [5][][30][31][] |
| Disulfide | Reducing agents | 1-10 mM Glutathione (intracellular) | Minutes to hours | [][9][][20][33] |
| Peptide | Enzymes (e.g., Cathepsins) | Lysosomal proteases | Minutes to hours | [19][][34] |
| Ester | Esterases | Intracellular/extracellular esterases | Variable | [35] |
Effect of PEGylation on Drug Solubility
The following table provides examples of the impact of PEGylation on the solubility of poorly water-soluble drugs.
| Drug | Formulation | Fold Increase in Aqueous Solubility | Reference(s) |
| Paclitaxel | PEG-VC-PABC-Paclitaxel prodrug | ~1000-fold | [36] |
| Paclitaxel | PEGylated liposome with 3% Tween 80 | Solubilized up to 3.39 g/L | [36] |
| Docetaxel | PCL-PEG-PCL nano-carriers | Increased solubility and bioavailability | [11] |
Reduction of Immunogenicity by PEGylation
This table presents data on the reduction of immunogenicity of therapeutic proteins after PEGylation.
| Protein | PEGylation Status | Patient/Animal Model | Antibody Titer | Reference(s) |
| Asparaginase (B612624) | Native E. coli asparaginase | ALL Patients (Total XV study) | 41.2% of patients developed grade 2-4 reactions | [37] |
| Pegaspargase (PEG-asparaginase) | PEGylated E. coli asparaginase | ALL Patients (Total XVI study) | 13.5% of patients developed grade 2-4 reactions | [3][37][38][39] |
| Uricase | Un-PEGylated | Gout Patients | High anti-uricase antibody titers | [10][40][41][42][43] |
| Pegloticase (PEGylated uricase) | PEGylated | Gout Patients | Significantly lower anti-uricase antibody titers | [10][40][41][42][43] |
Experimental Protocols
Protocol 1: Synthesis of a Heterobifunctional PEG Linker (NHS-PEG-Maleimide)
This protocol describes the synthesis of a common heterobifunctional PEG linker with an NHS ester at one end for reaction with amines and a maleimide (B117702) group at the other end for reaction with thiols.
Materials:
-
α-Amino-ω-carboxyl-PEG
-
Maleic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Trifluoroacetic acid (TFA) (if Boc-protected amine is used)
-
Triethylamine
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Synthesis of Maleimido-PEG-Carboxylic Acid:
-
Dissolve α-Amino-ω-carboxyl-PEG in anhydrous DMF.
-
Add maleic anhydride (1.1 equivalents) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add acetic anhydride and sodium acetate (B1210297) and heat the mixture to 60°C for 2 hours to cyclize the maleamic acid to the maleimide.
-
Cool the reaction mixture and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dry the product under vacuum.
-
-
Activation of Carboxylic Acid with NHS Ester:
-
Dissolve the Maleimido-PEG-Carboxylic Acid in anhydrous DCM.
-
Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the NHS-PEG-Maleimide linker by silica gel column chromatography.
-
Characterize the final product by ¹H NMR and mass spectrometry.
-
Protocol 2: Conjugation of a PEG Linker to an Antibody
This protocol outlines the conjugation of a thiol-reactive PEG linker (e.g., PEG-Maleimide) to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
PEG-Maleimide linker
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine or L-cysteine)
Procedure:
-
Antibody Reduction (if necessary for thiol-maleimide conjugation):
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
PEGylation Reaction:
-
Immediately after removing the reducing agent, add a 5-10 fold molar excess of the PEG-Maleimide linker (dissolved in a small amount of DMSO or DMF) to the reduced antibody solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the PEG-Maleimide linker to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Antibody:
-
Purify the PEGylated antibody from unreacted PEG linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).
-
Protocol 3: Characterization of PEGylated Conjugates
A. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This method is used to determine the molar mass, size, and degree of PEGylation of the conjugate.[][31][33][44]
Materials:
-
SEC-MALS system (including an HPLC, SEC column, MALS detector, and a differential refractive index (dRI) detector)
-
Purified PEGylated conjugate
-
Mobile phase (e.g., PBS)
Procedure:
-
Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.
-
Inject a known concentration of the purified PEGylated conjugate onto the SEC column.
-
Collect data from the UV, MALS, and dRI detectors as the sample elutes.
-
Use appropriate software (e.g., ASTRA) to analyze the data. The software uses the signals from the three detectors to calculate the molar mass of the protein and the PEG component at each elution volume, allowing for the determination of the degree of PEGylation.
B. Hydrophobic Interaction Chromatography (HIC-HPLC) for Drug-to-Antibody Ratio (DAR) Determination
HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in an ADC preparation.[17][23][][37][45]
Materials:
-
HPLC system with a HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Purified ADC sample
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DAR are more hydrophobic and will elute at lower salt concentrations.
-
Monitor the elution profile at 280 nm (for the antibody) and at the absorbance maximum of the drug (if applicable).
-
The different peaks in the chromatogram correspond to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).
-
Calculate the average DAR by determining the relative area of each peak and using a weighted average formula.
Protocol 4: In Vitro Drug Release from a Cleavable Linker
This protocol describes a general method to assess the in vitro release of a drug from a cleavable linker under conditions that mimic the intracellular environment (e.g., acidic pH for a hydrazone linker).
Materials:
-
Drug conjugate with a cleavable linker
-
Release buffer (e.g., acetate buffer, pH 5.0, for a hydrazone linker)
-
Control buffer (e.g., PBS, pH 7.4)
-
HPLC system for quantifying the released drug
Procedure:
-
Prepare a solution of the drug conjugate in both the release buffer and the control buffer at a known concentration.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by HPLC to quantify the amount of free drug that has been released.
-
Plot the percentage of drug released over time for both buffer conditions to determine the cleavage kinetics of the linker.
Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of drug formulations.[][39][41][42][43]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PEGylated drug conjugate and control formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PEGylated drug conjugate and control formulations in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Structure of a PEGylated Antibody-Drug Conjugate.
Caption: The Enhanced Permeability and Retention (EPR) Effect.
Caption: Experimental workflow for PEGylated drug conjugate development.
References
- 1. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pre-existing antibodies against polyethylene glycol reduce asparaginase activities on first administration of pegylated E. coli asparaginase in children with acute lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 9. benchchem.com [benchchem.com]
- 10. Pegloticase immunogenicity: the relationship between efficacy and antibody development in patients treated for refractory chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. PHARMACOKINETICS OF PEGINTERFERON ALFA-2A (40KD, PEGASYS) COMPARED TO PEGINTERFERON ALFA-2B (12KD, PEGINTRON) IN NAIVE PATIENTS WITH CHRONIC HEPATITIS C (CHC) [natap.org]
- 16. Randomized trial and pharmacokinetic study of pegfilgrastim versus filgrastim after dose-intensive chemotherapy in young adults and children with sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 19. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 20. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Comparative pharmacokinetics of free doxorubicin and a liposomal formulation in cats following intravenous administration [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. The pharmacokinetics of PEGylated liposomal doxorubicin are not significantly affected by sex in rats or humans, but may be affected by immune dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 30. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [new.biosyn.com]
- 35. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 37. Antibodies Predict Pegaspargase Allergic Reactions and Failure of Rechallenge - PMC [pmc.ncbi.nlm.nih.gov]
- 38. dspace.library.uu.nl [dspace.library.uu.nl]
- 39. Pre-existing antibodies against polyethylene glycol reduce asparaginase activities on first administration of pegylated E. coli asparaginase in children with acute lymphocytic leukemia [boa.unimib.it]
- 40. sciencelibrary.sobi.com [sciencelibrary.sobi.com]
- 41. Monthly Dosing of ImmTOR Tolerogenic Nanoparticles Combined with Pegylated Uricase (Pegadricase) Mitigates Formation of Anti-Drug Antibodies Resulting in Sustained Uricase Activity in Symptomatic Gout Patients - ACR Meeting Abstracts [acrabstracts.org]
- 42. Induced and pre-existing anti-polyethylene glycol antibody in a trial of every 3-week dosing of pegloticase for refractory gout, including in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Efficacy and safety of PEGylated uricase in healthy adults and patients with hyperuricaemia: A phase I, randomized, double-blind, dose-escalation, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. researchgate.net [researchgate.net]
- 45. researchgate.net [researchgate.net]
Application Notes and Protocols for Azide-PEG9-amido-C12-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
Azide-PEG9-amido-C12-Boc is a versatile, bifunctional linker designed for the synthesis of PROTACs. Its unique structure, featuring a polyethylene (B3416737) glycol (PEG) chain, a C12 alkyl chain, a terminal azide (B81097) group, and a Boc-protected amine, offers a strategic combination of properties to facilitate the development of potent and effective protein degraders. The PEG9 moiety enhances hydrophilicity and solubility, while the C12 alkyl chain provides a degree of lipophilicity that can aid in cell membrane permeability. The azide group is a key functional handle for "click chemistry," enabling the efficient and specific conjugation to a ligand bearing an alkyne group. The Boc-protected amine allows for subsequent deprotection and coupling to another molecular entity, providing a modular approach to PROTAC synthesis.
These application notes provide a comprehensive overview of the utility of this compound in TPD, including detailed protocols for PROTAC synthesis and evaluation.
Signaling Pathway and Mechanism of Action
PROTACs synthesized using the this compound linker operate through the canonical PROTAC mechanism of action. By simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, the PROTAC facilitates the formation of a ternary complex. This induced proximity triggers the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation
The following tables present illustrative quantitative data for a hypothetical PROTAC, "Degrader-X," synthesized using the this compound linker. This data is representative of typical results obtained in PROTAC development and serves to demonstrate how key performance indicators are tabulated.
Table 1: In Vitro Degradation Profile of Degrader-X
| Cell Line | Target Protein | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Cell Line A | Protein X | 24 | 25 | 95 |
| Cell Line B | Protein X | 24 | 40 | 92 |
| Cell Line C | Protein Y | 24 | >10,000 | <10 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Ternary Complex Formation Affinity
| Complex | Binding Affinity (Kd, nM) |
| Degrader-X + Protein X | 150 |
| Degrader-X + E3 Ligase | 80 |
| Protein X-Degrader-X-E3 Ligase | 15 |
Table 3: Cellular Viability after Treatment with Degrader-X
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| Cell Line A | 72 | 0.5 |
| Cell Line B | 72 | 1.2 |
| Normal Cell Line | 72 | >50 |
IC50: Concentration of the PROTAC that inhibits cell growth by 50%.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of PROTACs using this compound are provided below.
Protocol 1: Synthesis of a PROTAC via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a POI ligand (with a terminal alkyne) to the this compound linker, followed by deprotection and coupling to an E3 ligase ligand.
Materials:
-
POI ligand with a terminal alkyne group
-
This compound
-
E3 ligase ligand with a carboxylic acid group (e.g., pomalidomide (B1683931) derivative)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Click Chemistry Reaction:
-
Dissolve the POI-alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of DMF and water.
-
Add CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, extract the product with an organic solvent and purify by flash chromatography to obtain the POI-Linker-Boc intermediate.
-
-
Boc Deprotection:
-
Dissolve the POI-Linker-Boc intermediate in DCM.
-
Add TFA (20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Remove the solvent and TFA under reduced pressure to yield the POI-Linker-NH2 intermediate.
-
-
Amide Coupling:
-
Dissolve the POI-Linker-NH2 intermediate (1.0 eq) and the E3 ligase ligand-COOH (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
PROTAC of interest
-
TR-FRET donor-labeled antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
384-well microplate
-
TR-FRET plate reader
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC dilutions.
-
Add the donor and acceptor-labeled antibodies.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized time (e.g., 1-4 hours), protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the PROTAC concentration to observe the characteristic "hook effect," which is indicative of ternary complex formation.
-
Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is for assessing the effect of the PROTAC on cell viability and determining the IC50 value.
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
-
Assay:
-
For the MTT assay, add the MTT reagent and incubate for 2-4 hours. Then, add a solubilizing agent and read the absorbance.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and read the luminescence.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.
-
Conclusion
This compound is a highly valuable chemical tool for the synthesis of PROTACs for targeted protein degradation. Its well-defined structure, incorporating features that enhance solubility, facilitate cell permeability, and enable modular synthesis via click chemistry, makes it an attractive linker for researchers in academia and the pharmaceutical industry. The protocols provided herein offer a robust framework for the synthesis and comprehensive evaluation of novel PROTACs, from initial design to cellular characterization. By leveraging such advanced chemical tools and systematic evaluation cascades, the field of targeted protein degradation will continue to advance, bringing new therapeutic options to patients.
Application Note: A Step-by-Step Guide for Conjugating Peptides with Azide-PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides, known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides.[1][2] This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its solubility, extending its circulation half-life, and reducing its immunogenicity and susceptibility to proteolytic degradation.[1][3][4][5]
Azide-PEG linkers are versatile tools for peptide PEGylation, primarily utilized in "click chemistry" reactions.[6] These reactions are highly efficient, specific, and proceed under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules.[7][8] This guide provides detailed protocols for conjugating peptides with azide-PEG linkers using the two most common click chemistry methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][9]
Principle of the Reaction: Azide-Alkyne Cycloaddition
The core of this conjugation strategy is the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, which forms a stable triazole linkage.[8] Depending on the application, one of two pathways is typically chosen.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves a terminal alkyne-modified peptide and an azide-PEG linker (or vice versa).[9] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7][10] Due to the potential toxicity of the copper catalyst, CuAAC is best suited for in vitro conjugations.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[6] The ring strain of the cyclooctyne allows the reaction to proceed efficiently without a catalyst, making SPAAC ideal for applications in living cells or in vivo.[6][7]
Experimental Workflow Overview
The overall process for peptide PEGylation follows a logical sequence of steps, from initial preparation through final analysis, to ensure a pure and well-characterized product.
Detailed Experimental Protocols
4.1. Materials and Reagent Preparation
-
Peptide: Alkyne- or cyclooctyne-modified peptide of known concentration. The reactive group can be incorporated at the N-terminus, C-terminus, or on an amino acid side chain (e.g., Lysine, or a non-canonical amino acid) during solid-phase peptide synthesis.
-
Azide-PEG: High-quality Azide-PEG derivative with the desired molecular weight and functionality (e.g., mPEG-Azide). Store at -20°C in a moisture-free environment.[6]
-
Buffers:
-
Reaction Buffer (CuAAC): Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffers such as triethylammonium (B8662869) acetate.[10] Degas to remove oxygen.
-
Reaction Buffer (SPAAC): PBS, pH 7.4, is commonly used.[7]
-
-
Stock Solutions:
-
Peptide Stock: Prepare in an appropriate azide-free buffer (e.g., PBS or water).
-
Azide-PEG Stock: Prepare in the reaction buffer or an organic co-solvent like DMSO if needed.
-
Catalyst Stocks (for CuAAC only, prepare fresh):
-
4.2. Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro conjugation of a terminal alkyne-peptide with an Azide-PEG linker.
-
Reaction Setup: In a microcentrifuge tube, add the alkyne-peptide solution. The volume should be no more than 1/3 of the final reaction volume.[10]
-
Add Buffer: Add the protein labeling buffer to the peptide solution.[10]
-
Add Azide-PEG: Add the Azide-PEG stock solution. A molar excess of 1.5 to 10-fold of the PEG reagent over the peptide is often used to drive the reaction to completion.
-
Catalyst Addition: Add the catalyst components to the reaction mixture in the following order, mixing gently after each addition:[7]
-
Copper Ligand (e.g., TBTA) to a final concentration of 0.1 mM.
-
CuSO₄ to a final concentration of 1 mM.
-
Sodium Ascorbate to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.[7] For some reactions, gentle heating (e.g., 50-70°C) may be used to accelerate the process, though room temperature is often sufficient.[9]
-
Quenching (Optional): To stop the reaction, a quenching buffer like Tris-HCl can be added to a final concentration of 50-100 mM.[7]
-
Purification: Proceed immediately to the purification step to remove the catalyst and unreacted reagents.
4.3. Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free protocol is ideal for conjugating a cyclooctyne-modified peptide (e.g., DBCO-peptide) with an Azide-PEG linker.
-
Reaction Setup: In a microcentrifuge tube, combine the cyclooctyne-peptide with the appropriate volume of PBS buffer (pH 7.4).
-
Add Azide-PEG: Add the Azide-PEG stock solution. A 1.5 to 3-fold molar excess of the Azide-PEG is typically sufficient.
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[7] Reaction times may vary depending on the specific cyclooctyne used and the reactants' concentrations.
-
Purification: Proceed to the purification step to remove any unreacted Azide-PEG.
Purification of PEGylated Peptides
Purification is a critical step to isolate the desired PEG-peptide conjugate from unreacted starting materials, excess PEG, and reaction byproducts.[] The choice of method depends on the size of the conjugate and the physicochemical properties of the impurities.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the large PEGylated peptide from smaller unreacted peptides and catalyst components.[12][13] Columns like PD-10 can be used for rapid desalting and buffer exchange.[12]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for purifying peptides and their conjugates with high resolution.[][14] It separates molecules based on hydrophobicity. Care must be taken to use mild conditions (e.g., neutral pH buffers) to avoid hydrolysis of certain linkers or peptide modifications.[14]
-
Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on a peptide, altering its isoelectric point.[] IEX separates molecules based on net charge and can be used to effectively separate the PEGylated product from the un-PEGylated peptide.[][15]
-
Dialysis / Ultrafiltration: For large PEG conjugates (e.g., >10 kDa), dialysis or centrifugal ultrafiltration devices can be used to remove small molecule impurities.[12]
Characterization of the Conjugate
After purification, the PEG-peptide conjugate must be thoroughly characterized to confirm its identity, purity, and integrity.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is essential for confirming the successful conjugation by determining the accurate molecular weight of the final product.[3][16] MS can also reveal the degree of PEGylation (the number of PEG chains attached per peptide).[16]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC-HPLC is used to assess the purity of the final product and check for the presence of aggregates.[3]
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can visually confirm PEGylation, as the conjugated peptide will show a significant increase in apparent molecular weight and migrate more slowly than the unmodified peptide.[13]
Quantitative Data Summary
The efficiency of peptide conjugation can vary based on the specific reactants and conditions used. The following table summarizes typical data found in the literature.
| Parameter | CuAAC | SPAAC | Reference |
| Reactants | Terminal Alkyne-Peptide + Azide-PEG | Cyclooctyne-Peptide + Azide-PEG | [6],[7] |
| Molar Ratio (Peptide:Linker) | 1:1.5 to 1:10 | 1:1.5 to 1:3 | [7],[10] |
| Catalyst Required | Yes (Copper(I)) | No | [6] |
| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours | [7] |
| Typical Temperature | Room Temperature | Room Temperature or 37°C | [9],[7] |
| Reported Efficiency/Yield | Often high, >95% reported | Generally high, varies with cyclooctyne | [9] |
Conclusion
Conjugation of peptides with azide-PEG linkers via click chemistry is a robust and highly efficient method for producing well-defined PEGylated therapeutics. By following the detailed protocols for CuAAC or SPAAC, researchers can achieve site-specific modification of peptides, leading to conjugates with improved pharmacological properties.[6][8] Proper purification and rigorous characterization are paramount to ensuring the quality and consistency of the final product, which is a critical step in the development of novel peptide-based drugs for a wide range of therapeutic applications.[5][17][18]
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 18. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azide-PEG9-amido-C12-Boc Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Azide-PEG9-amido-C12-Boc in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no yield in a CuAAC reaction involving this compound?
A1: Low or no product yield in a CuAAC reaction can be attributed to several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (e.g., sodium ascorbate) or exposure of the reaction to air can lead to catalyst deactivation.[1][2]
-
Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can hinder the reaction. The purity of solvents and other reagents is also critical.[1]
-
Substrate-Specific Issues: The long PEG9 and C12 chains in this compound can lead to steric hindrance, potentially impeding the approach of the reacting partners.[1][3] Additionally, solubility issues of the hydrophobic C12 chain in aqueous solvents can lead to a heterogeneous reaction mixture and reduced reaction rates.[3][4]
-
Inappropriate Reaction Conditions: Incorrect solvent choice, pH, temperature, or reactant concentrations can all contribute to poor yields.[1]
Q2: What are the primary side reactions in CuAAC, and how can they be minimized?
A2: The most common side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[1] This can be minimized by:
-
Maintaining Anaerobic Conditions: Degassing solvents and working under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce oxygen levels.
-
Using an Adequate Amount of Reducing Agent: A sufficient concentration of sodium ascorbate (B8700270) helps to keep the copper in its active Cu(I) state.[5]
Q3: How does the structure of this compound influence the reaction?
A3: The this compound linker is designed for use in PROTACs and contains an azide group for click chemistry.[6][7] Its structure presents unique considerations:
-
PEG9 Linker: The polyethylene (B3416737) glycol chain can improve solubility in some solvents and provides spacing to overcome some steric hindrance.[3]
-
C12 Alkyl Chain: This long hydrophobic chain can decrease solubility in aqueous media, potentially requiring the use of co-solvents.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common protecting group that is stable under typical click chemistry conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Copper Catalyst | - Ensure fresh sodium ascorbate is used as a reducing agent.[8] - Degas all solvents and the reaction mixture by bubbling with an inert gas (Ar or N₂).[9] - Work under an inert atmosphere if possible.[9] - Use a copper-stabilizing ligand like THPTA or TBTA.[2][9] |
| Poor Solubility of Reactants | - Use a co-solvent system such as DMSO/water, DMF/water, or t-BuOH/water to improve the solubility of the hydrophobic this compound.[10][11] - Consider using alternative solvents like Cyrene™, which has been shown to be effective for CuAAC reactions.[4] | |
| Steric Hindrance | - Increase the reaction temperature.[1] - Extend the reaction time.[1] | |
| Incorrect Reagent Stoichiometry | - Use a slight excess (1.1-2 equivalents) of the less complex or more accessible reaction partner.[12] | |
| Presence of Side Products (e.g., Alkyne Homocoupling) | Oxidation of Cu(I) to Cu(II) | - Increase the concentration of the reducing agent (sodium ascorbate). - Ensure thorough degassing of the reaction mixture. |
| Difficulty in Product Purification | Persistent Copper Contamination | - Use a chelating resin to remove copper ions. - Employ purification methods suitable for PEGylated compounds, such as size-exclusion chromatography or dialysis. |
| Similar Polarity of Product and Starting Materials | - Optimize chromatographic conditions. For PEG-containing compounds, a slow gradient with a solvent system like ethanol/isopropanol in chloroform (B151607) may provide better separation than methanol-based systems.[13] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the conjugation of this compound with an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended for aqueous reactions)[2]
-
Degassed solvent (e.g., DMSO/water mixture)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water, freshly prepared).[2]
-
Dissolve this compound and the alkyne-containing molecule in the chosen solvent system.
-
-
Reaction Setup:
-
In a reaction vessel, add the solutions of this compound and the alkyne-containing molecule.
-
Add the THPTA solution, followed by the CuSO₄ solution, and mix briefly.[2] A recommended final concentration for CuSO₄ is between 50 and 100 µM, with at least five equivalents of THPTA relative to the copper.[14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2][9]
-
-
Reaction Conditions:
-
Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes, or longer if steric hindrance is a concern.[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
-
Purification:
-
Once the reaction is complete, purify the product using a suitable method such as preparative HPLC or column chromatography.
-
Protocol 2: Small-Scale Test Reaction
To optimize conditions before committing larger quantities of valuable reagents, a small-scale test reaction with simpler, commercially available azide and alkyne molecules can be performed.[3]
Procedure:
-
Control Reaction:
-
Perform a small-scale reaction using a simple azide (e.g., benzyl (B1604629) azide) and a simple alkyne (e.g., phenylacetylene) under your proposed reaction conditions.
-
-
Analysis:
-
Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.
-
-
Interpretation:
-
Successful Control Reaction: If the control reaction is successful, any issues with your main reaction likely stem from the specific properties of your complex molecules (e.g., solubility, steric hindrance).[3]
-
Failed Control Reaction: If the control reaction fails, the problem is more likely with the general reaction conditions (e.g., solvent, catalyst quality, presence of oxygen).[3]
-
Visualizations
Caption: General experimental workflow for CuAAC click chemistry.
Caption: Troubleshooting decision tree for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in PROTAC synthesis with PEG linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in PROTAC synthesis, particularly when utilizing PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in PROTAC synthesis involving PEG linkers?
Low yields in PEGylated PROTAC synthesis can stem from several factors throughout the synthetic process. The most common culprits include inefficient coupling reactions, undesired side reactions, and challenges during purification. Specifically, the high polarity imparted by the PEG linker can make both reaction monitoring and product isolation difficult.[1]
Q2: How can I improve the efficiency of my coupling reactions?
Inefficient coupling is a frequent roadblock. To address this, consider the following:
-
Choice of Coupling Reagents: For amide bond formation, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often effective.[1][2]
-
Base Additives: If one of your starting materials is a TFA salt, the acidity can inhibit the coupling reaction. Adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) can neutralize the salt and improve the reaction rate.[1]
-
Solvent Selection: While DMF and DCM are common, N-Methyl-2-pyrrolidone (NMP) has been shown to significantly improve conversion rates for challenging amide couplings in PROTAC synthesis.[1]
-
Stoichiometry: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the linker and coupling reagent can help drive the reaction to completion.[1]
Q3: I'm observing significant side products in my reaction mixture. What are they and how can I prevent them?
A common side reaction, particularly when using thiol-containing linkers, is the oxidation of the thiol group to form a disulfide dimer.[1] This "capped" intermediate is unreactive in subsequent steps, directly reducing your yield.
Prevention Strategies:
-
Protecting Groups: The most robust method is to use a protecting group for the thiol, such as a trityl (Trt) group. This can be deprotected under mild acidic conditions before the final coupling step.[1]
-
Inert Atmosphere: Rigorously degassing all solvents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) will minimize exposure to oxygen and reduce oxidation.[1]
-
Reducing Agents: The addition of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can help prevent oxidation, though its compatibility with your specific coupling chemistry should be verified.[1]
Q4: My LC-MS analysis shows good conversion to the desired product, but the isolated yield after purification is very low. What's happening?
This issue often points to challenges during purification. The inherent polarity of PEG linkers can cause PROTACs to adhere strongly to normal-phase silica (B1680970) gel, leading to streaking, poor separation, and low recovery.[1]
Solution:
-
Reverse-Phase Preparative HPLC (RP-HPLC): This is the standard and most effective method for purifying polar molecules like PEGylated PROTACs.[1][3] Columns such as C4, C8, or C18 are typically used with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% Trifluoroacetic acid (TFA).[3]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low-yield issues in your PROTAC synthesis.
Problem: Low or no formation of the desired PROTAC.
References
Technical Support Center: Enhancing Hydrophobic PROTAC Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with hydrophobic PROteolysis TArgeting Chimeras (PROTACs). Due to their high molecular weight and lipophilicity, many PROTACs exhibit poor aqueous solubility, which can hinder in vitro assays and limit in vivo bioavailability.[1][2]
This guide offers structured advice, data-driven formulation strategies, and detailed experimental protocols to help you overcome these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My PROTAC has very low aqueous solubility. What are the initial steps I should take for in vitro testing?
Answer: For initial in vitro experiments, the primary goal is to achieve a sufficient concentration in your assay medium.
-
Co-solvents: Start by creating a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Biorelevant Buffers: Test the solubility of your PROTAC in biorelevant media such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF). Many PROTACs show improved solubility in these buffers, which better mimic physiological conditions in the intestine.[3] This is particularly relevant if oral administration is the intended route.[4]
-
Excipient Screening: Simple formulation additives can sometimes provide the necessary solubility boost for in vitro work. Use a small amount of your compound to screen for solubility in the presence of common excipients like cyclodextrins or surfactants (e.g., Poloxamers).
FAQ 2: How can I rationally modify the chemical structure of my PROTAC to improve its intrinsic solubility?
Answer: Chemical modification is a powerful strategy but involves a trade-off between improving solubility and maintaining degradation activity. Focus on the linker and, to a lesser extent, the E3 ligase ligand.
-
Linker Optimization: The linker is the most flexible component for modification.[4]
-
Incorporate Hydrophilic Moieties: Introduce hydrophilic groups like polyethylene (B3416737) glycol (PEG) into the linker. PEG linkers are known to increase the aqueous solubility of the resulting PROTAC.[5]
-
Add Ionizable Groups: Replace parts of an alkyl or PEG linker with saturated nitrogen heterocycles (e.g., piperazine, piperidine). These groups can be protonated at physiological pH, introducing a positive charge that significantly enhances aqueous solubility.[4][6]
-
-
Choice of E3 Ligase Ligand: The properties of a PROTAC are closely related to the E3 ligase it recruits.[3]
-
CRBN vs. VHL: PROTACs based on cereblon (CRBN) ligands tend to have lower molecular weights and are often more "drug-like" and amenable to oral delivery compared to those based on VHL ligands.[1][4] If your design allows, exploring CRBN-based ligands may lead to better physicochemical properties.[7]
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can cause the molecule to adopt a more compact, "ball-like" shape. This conformation can shield polar groups, reducing the molecule's overall polarity and improving its ability to cross cell membranes.[4]
FAQ 3: What are the most effective formulation strategies for improving the oral bioavailability of a hydrophobic PROTAC?
Answer: For in vivo applications, especially oral delivery, advanced formulation strategies are often necessary. These techniques aim to deliver the PROTAC in a state that enhances its dissolution and absorption.
The most successful approaches for PROTACs include amorphous solid dispersions (ASDs) and various nanoformulations.[6] Drug delivery systems can circumvent issues of hydrophobicity, improve bioavailability, and enable site-specific accumulation.[1][8]
Key Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): This is a well-established and highly effective technique.[9][10] By dispersing the PROTAC in an amorphous state within a polymer matrix, you prevent crystallization and can achieve a state of supersaturation in solution, which dramatically increases the dissolution rate and subsequent absorption.[9][11]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions or microemulsions in the gastrointestinal tract, enhancing solubilization.[1]
-
Nanoparticle Formulations: Encapsulating the PROTAC within nanoparticles (e.g., lipid or polymer-based) can improve solubility, protect the molecule from degradation, and modify its pharmacokinetic profile.[12][]
The following diagram outlines a decision-making process for selecting a suitable solubility enhancement strategy.
Caption: A decision tree for selecting a PROTAC solubility enhancement strategy.
FAQ 4: Which formulation strategy shows the most promise based on recent studies?
Answer: Amorphous Solid Dispersions (ASDs) have demonstrated significant success and are a leading strategy for enhancing the solubility of hydrophobic PROTACs.[9] Studies have shown that ASDs can create a pronounced and sustained supersaturation of PROTACs in solution, a key factor for improving oral absorption.[2][9] In contrast, other methods like liquisolid formulations have been shown to be less effective for some PROTACs.[2][9]
The table below summarizes comparative data from formulation studies on the prototypic PROTAC ARCC-4.
| Formulation Strategy | Drug Load (%) | Polymer/Excipient | Solubility/Dissolution Outcome | Reference |
| Physical Mixture (PM) | 10% & 20% | HPMCAS, Eudragit L 100-55 | Did not improve dissolution. | [9] |
| Liquisolid Formulation | N/A | Mesoporous silica | Failed to increase solubility. | [9] |
| Amorphous Solid Dispersion (ASD) | 10% & 20% | HPMCAS, Eudragit L 100-55 | Enabled pronounced and sustained supersaturation without precipitation. | [2][9] |
| Amorphous Solid Dispersion (ASD) | 20% w/w | HPMCAS | Showed up to a 2-fold increase in drug supersaturation compared to pure amorphous PROTAC. | [14] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol is a representative method for preparing a PROTAC ASD, a robust technique for enhancing solubility.[11]
Objective: To prepare an amorphous solid dispersion of a hydrophobic PROTAC with a polymer carrier to enhance its aqueous dissolution.
Materials:
-
Hydrophobic PROTAC
-
Polymer carrier (e.g., HPMCAS, Soluplus®, Eudragit® E PO)[11]
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture) capable of dissolving both the PROTAC and the polymer.
-
Spray dryer apparatus
-
Deionized water or buffer for dissolution testing
-
HPLC for concentration analysis
Procedure:
-
Solution Preparation:
-
Accurately weigh the PROTAC and the chosen polymer carrier (e.g., at a 1:9 drug-to-polymer ratio, w/w).
-
Dissolve both components in a minimal amount of the selected volatile organic solvent to create a clear solution. Ensure complete dissolution.
-
-
Spray Drying Process:
-
Set up the spray dryer with the appropriate nozzle and cyclone.
-
Optimize the spray drying parameters, including inlet temperature, atomization gas flow rate, and feed pump rate. These parameters depend on the solvent system and the thermal stability of the PROTAC.
-
Pump the PROTAC-polymer solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming a fine powder of the ASD.
-
Collect the dried powder from the cyclone collector.
-
-
Powder Characterization (Recommended):
-
Differential Scanning Calorimetry (DSC): Analyze the ASD to confirm the absence of a crystalline melting peak, verifying its amorphous nature.
-
Powder X-ray Diffraction (PXRD): Confirm the amorphous state of the PROTAC within the dispersion. A lack of sharp diffraction peaks indicates an amorphous solid.
-
-
Dissolution Testing:
-
Disperse a known amount of the ASD powder into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) under constant stirring.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots of the dissolution medium.
-
Filter the samples immediately through a 0.22 µm syringe filter to remove any undissolved particles.
-
Analyze the concentration of the dissolved PROTAC in the filtrate using a validated HPLC method.
-
Compare the dissolution profile of the ASD to that of the unformulated, crystalline PROTAC.
-
The following diagram illustrates the general workflow for preparing and testing a PROTAC ASD.
Caption: A general workflow for preparing and evaluating a PROTAC ASD.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enabling Formulation Technology for Insoluble Compounds Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 14. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with PEGylated Linkers
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation of Antibody-Drug Conjugates (ADCs), with a focus on the role of PEGylated linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: Aggregation of ADCs is a complex issue driven by several factors that destabilize the protein structure and promote self-association. Key causes include:
-
Hydrophobicity of the Payload and Linker: Many cytotoxic payloads are inherently hydrophobic. When conjugated to an antibody, they can create hydrophobic patches on the ADC surface, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[1][2][3] Hydrophobic linkers can further exacerbate this issue.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, which is strongly correlated with an increased propensity for aggregation.[1][3] While a higher DAR can enhance potency, it often comes at the cost of reduced stability.[4]
-
Conjugation and Formulation Conditions:
-
pH and Buffer: Suboptimal pH, especially near the isoelectric point (pI) of the antibody, can reduce colloidal stability and lead to aggregation.[2][3] Histidine is a commonly used buffer to maintain stability.[1]
-
Co-solvents: Organic co-solvents used to solubilize hydrophobic payloads during conjugation can disrupt the antibody's structure and induce aggregation.[1][2]
-
-
Environmental Stress: Exposure to thermal stress, multiple freeze-thaw cycles, mechanical agitation, and light can denature the antibody component of the ADC, leading to the formation of aggregates.[1][3]
Q2: How do PEGylated linkers help prevent ADC aggregation?
A2: Polyethylene (B3416737) glycol (PEG) is a hydrophilic, biocompatible polymer that can be incorporated into the linker of an ADC to mitigate aggregation.[4][] The primary mechanisms by which PEGylated linkers enhance ADC stability are:
-
Shielding Hydrophobic Payloads: The hydrophilic PEG chain can form a "hydration shell" around the hydrophobic payload, effectively masking it from the aqueous environment.[4][6][7] This shielding effect reduces hydrophobic-driven self-association and aggregation.[4]
-
Improving Solubility: By increasing the overall hydrophilicity of the ADC, PEG linkers improve its solubility and stability in aqueous formulations.[4][][7][]
-
Enabling Higher DARs: The improved solubility and stability conferred by PEGylated linkers can allow for the development of ADCs with higher DARs without the aggregation issues typically seen with hydrophobic linkers.[4][9]
-
Improving Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC by reducing non-specific clearance.[4][10]
Q3: What is the difference between monodisperse and polydisperse PEG linkers, and which is better for ADCs?
A3: Monodisperse PEG linkers consist of a single, defined molecular weight and chain length, whereas polydisperse PEGs are a mixture of chains with a range of molecular weights.[4] For ADC development, monodisperse PEGs are highly preferred for several reasons:
-
Homogeneity: They produce a uniform ADC product, where each molecule is identical. This simplifies characterization and ensures batch-to-batch consistency.[4]
-
Reproducibility: The defined structure of monodisperse PEGs leads to more reproducible conjugation reactions and a more consistent DAR.[4]
-
Improved Safety Profile: The heterogeneity of polydisperse PEGs can lead to unpredictable pharmacokinetics and potential immunogenicity.[4] Uniform, monodisperse PEGs can mitigate these risks.[4]
Troubleshooting Guides
Issue 1: ADC aggregation is observed immediately after the conjugation reaction.
This suggests a problem with the conjugation process itself, likely related to the hydrophobicity of the payload/linker or the reaction conditions.
Troubleshooting Workflow for Post-Conjugation Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Detailed Steps:
-
Evaluate Payload and Linker Hydrophobicity: The hydrophobicity of the payload is a primary driver of aggregation.[11][12] If a hydrophobic linker is also used, the propensity for aggregation increases significantly.[1]
-
Solution: Switch to a more hydrophilic linker. Linkers containing polyethylene glycol (PEG) groups, sulfonate groups, or other hydrophilic moieties can effectively shield the hydrophobic payload and reduce aggregation.[13]
-
-
Control the Drug-to-Antibody Ratio (DAR): Higher DARs are strongly correlated with increased aggregation.[1]
-
Solution: If the observed DAR is high (e.g., >4), consider reducing it by adjusting the molar ratio of the payload-linker to the antibody during the reaction. While this may impact potency, it can significantly improve stability.[1]
-
-
Optimize Conjugation Conditions: The reaction environment is critical for maintaining antibody stability.
-
Solution: Conduct a pH screening study to find the optimal pH for conjugation that minimizes aggregation.[1] Avoid using excessive organic co-solvents. If a co-solvent is necessary, use the minimum amount required to solubilize the payload-linker. An alternative approach is to immobilize the antibodies on a solid-phase support during conjugation to prevent them from interacting and aggregating.[2]
-
Issue 2: ADC solution shows increased aggregation during storage or after freeze-thaw cycles.
This indicates a formulation or storage stability issue.
Troubleshooting Workflow for Storage-Induced Aggregation
Caption: Troubleshooting workflow for storage-induced ADC aggregation.
Detailed Steps:
-
Optimize the Formulation Buffer:
-
pH and Ionic Strength: The stability of ADCs is highly dependent on the pH and salt concentration of the formulation buffer. Conduct a pH screening study (e.g., from pH 5.0 to 7.0) to identify the pH that results in the lowest aggregation.[1] Similarly, evaluate the effect of salt concentration (e.g., NaCl) on stability.[3]
-
Buffer Species: Histidine is a commonly used buffer in monoclonal antibody formulations for its stabilizing properties.[1]
-
-
Add Stabilizing Excipients:
-
Sugars (e.g., sucrose, trehalose): These can stabilize the protein by reducing hydrophobic interactions.
-
Amino Acids (e.g., arginine, histidine): Arginine can reduce protein-protein interactions.
-
Surfactants (e.g., Polysorbate 20 or 80): These are particularly effective at preventing aggregation at air-water interfaces that can occur during agitation or freeze-thawing. A typical concentration is between 0.01% and 0.1%.[1]
-
-
Control Storage and Handling Conditions:
-
Temperature: Store the ADC at the recommended temperature (e.g., 2-8°C for liquid, -20°C or -80°C for frozen). Avoid temperature fluctuations.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which are a major cause of aggregation.[1][3] Aliquot the ADC into single-use vials.
-
Mechanical Stress: Minimize agitation and shaking of the ADC solution.[1]
-
Light Exposure: Protect the ADC from light, as some payloads can be photosensitive, and degradation can lead to aggregation.[1]
-
Quantitative Data Summary
The following tables summarize data on how different linkers and excipients can impact ADC aggregation.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Payload | DAR | % Aggregation (Stressed*) | Reference |
| Hydrophobic (Val-Cit) | MMAE | 8 | >95% | [14] |
| Hydrophilic (PEGylated Glucuronide) | MMAE | 8 | <2% | [10] |
| Hydrophilic (PEG6) | DM1 | 7.3 | <3% | [15] |
| Hydrophilic (PEG8) | PBD | N/A | Low | [15] |
Stressed conditions typically involve incubation at elevated temperatures (e.g., 40°C) for a defined period.
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics
| ADC | PEG Length | Clearance Rate | Reference |
| MMAE Conjugate | PEG2 | Faster | [10] |
| MMAE Conjugate | PEG4 | Intermediate | [10] |
| MMAE Conjugate | PEG8 | Slower | [10] |
| MMAE Conjugate | PEG12 | Slowest | [10] |
| MMAE Conjugate | PEG24 | Slowest | [10] |
Data adapted from a study optimizing PEGylated glucuronide-MMAE linkers. A clear relationship was observed where longer PEG chains (up to PEG8) resulted in slower clearance.[10]
Key Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate (high molecular weight species, HMWS), and fragment in an ADC sample. SEC is a primary method for assessing ADC aggregation.[13][16]
Methodology:
-
System Preparation:
-
HPLC System: An HPLC or UPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).[17]
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[17]
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4.[3] The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[3]
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Chromatographic Run:
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Protocol 2: Forced Degradation (Stress) Study for ADC Stability Assessment
Objective: To evaluate the stability of an ADC under various stress conditions to predict its long-term stability and identify potential degradation pathways.
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC in the formulation buffer at a concentration of 1 mg/mL.
-
Application of Stress Conditions:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 1-4 weeks).[3][14]
-
Freeze-Thaw Stress: Subject samples to multiple (e.g., 3-5) cycles of freezing at -80°C and thawing at room temperature.[3]
-
Mechanical Stress: Agitate samples on an orbital shaker for a set duration.
-
Photostability: Expose samples to light according to ICH Q1B guidelines.[3]
-
pH Stress: Adjust the pH of the ADC solution to acidic (e.g., pH 3.0) and basic (e.g., pH 10.0) conditions, incubate, and then neutralize.[17]
-
-
Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the stressed samples, along with an unstressed control (stored at the recommended temperature), using a suite of analytical techniques:
-
Dynamic Light Scattering (DLS): To assess the size distribution and identify the presence of large aggregates.[11][18]
-
Hydrophobic Interaction Chromatography (HIC): To monitor changes in hydrophobicity and drug-to-antibody ratio distribution.[16]
-
Mass Spectrometry (MS): To identify specific degradation products.[13]
-
-
Data Interpretation: Compare the degradation profiles of the stressed samples to the control to understand the ADC's susceptibility to different environmental factors.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 6. purepeg.com [purepeg.com]
- 7. purepeg.com [purepeg.com]
- 9. adcreview.com [adcreview.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. agilent.com [agilent.com]
- 18. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Purification of Azide-PEG9-amido-C12-Boc Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Azide-PEG9-amido-C12-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its purification?
This compound is a heterobifunctional PROTAC linker with distinct domains that dictate its physicochemical behavior.[][2][3] Its structure includes:
-
An Azide (B81097) (N₃) group : A reactive handle for "click chemistry" reactions.[2]
-
A PEG9 chain : A hydrophilic polyethylene (B3416737) glycol linker with nine repeating units, which increases water solubility.
-
An Amido-C12 chain : A 12-carbon aliphatic chain connected via an amide bond, which imparts significant hydrophobicity.
-
A Boc group : An acid-labile tert-butyloxycarbonyl protecting group on a terminal amine, which adds to the hydrophobicity and requires mild purification conditions to prevent premature cleavage.[4]
The combination of a long, polar PEG chain and a hydrophobic C12-Boc moiety makes the molecule amphiphilic, which is a primary consideration for developing a purification strategy.
Q2: What are the most significant challenges when purifying this conjugate?
The main challenges stem from the molecule's unique structure and potential impurities from its synthesis:
-
Amphiphilic Nature : The molecule possesses both highly polar (PEG) and non-polar (C12, Boc) regions, which can lead to problematic behavior like streaking or poor separation in traditional normal-phase (silica gel) chromatography.[5]
-
Lack of a Strong UV Chromophore : The conjugate does not absorb strongly in the UV-Vis spectrum, making detection with standard HPLC-UV detectors difficult and often requiring alternative methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).[6][7][8]
-
Structurally Similar Impurities : Impurities may include starting materials or byproducts with slight variations in the PEG chain length or incomplete coupling, making separation challenging.[6]
-
Acid Sensitivity : The Boc protecting group is susceptible to cleavage under acidic conditions.[4] This requires careful control of pH during purification, as acidic stationary phases (like silica (B1680970) gel) or mobile phase additives (like trifluoroacetic acid, TFA) can cause unwanted deprotection.[9][10]
Q3: Which purification techniques are most effective for this compound?
Reversed-phase chromatography (RPC) is the most recommended technique.[] It separates molecules based on hydrophobicity, which is ideal for this conjugate. The hydrophobic C12-Boc end provides a strong handle for retention on a non-polar stationary phase (like C18 or C4), allowing for effective separation from more polar or less hydrophobic impurities.[12]
Q4: How can the purity of the final product be accurately assessed?
A combination of analytical techniques is recommended:
-
RP-HPLC with ELSD/CAD : This is the preferred method for quantitative purity analysis due to the molecule's lack of a UV chromophore.[6][7][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is crucial for confirming the structural integrity of the molecule, including the presence of the Boc group, the characteristic signals of the PEG chain, and protons adjacent to the azide group.[14]
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight of the final product.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Problem 1: The compound streaks badly on a silica gel column, leading to poor separation and low recovery.
-
Cause : The highly polar PEG chain interacts strongly and non-uniformly with the acidic silica stationary phase.[5] This is a common issue with PEGylated compounds.
-
Solution :
-
Switch to Reversed-Phase Chromatography : This is the most effective solution. Use a C18-functionalized silica gel column with a water/acetonitrile (B52724) or water/methanol (B129727) gradient.
-
Modify Normal-Phase Conditions (If RPC is not an option) : While not ideal, you can try using a solvent system with additives to reduce streaking, such as a gradient of methanol in dichloromethane (B109758) or chloroform (B151607).[5] Using a mixture of ethanol (B145695) and isopropanol (B130326) in chloroform has also been reported to improve separation for similar compounds.[5]
-
Problem 2: During RP-HPLC analysis, a new, more polar peak appears, suggesting degradation.
-
Cause : This is likely the Boc-deprotected version of your conjugate. The Boc group can be cleaved by acidic conditions, which are common in RP-HPLC (e.g., 0.1% TFA in the mobile phase).[4]
-
Solution :
-
Confirm Identity : Collect the fraction and analyze by mass spectrometry to confirm if its mass corresponds to the deprotected product.
-
Minimize Acid Exposure : If deprotection is happening during purification, reduce the concentration of acid in the mobile phase or use a buffered system if compatible with your column. For analytical purposes, minimize the time the sample spends in the acidic mobile phase before injection.
-
Check for Acidic Contamination : Ensure all solvents and materials used in the workup and purification are free from acid contamination.
-
Problem 3: Recovery of the compound from the reversed-phase column is low.
-
Cause : The compound may be precipitating on the column or binding irreversibly due to its hydrophobic C12 chain.[15]
-
Solution :
-
Check Solubility : Ensure the compound is fully dissolved in the injection solvent. The injection solvent should be as weak (i.e., contain as little organic solvent) as possible to ensure good peak shape, but strong enough to maintain solubility.
-
Increase Column Temperature : Increasing the column temperature (e.g., to 45 °C) can improve solubility and recovery for hydrophobic molecules.[12]
-
Modify Mobile Phase : Ensure the organic solvent percentage at the end of the gradient is high enough to elute the highly hydrophobic compound.
-
Problem 4: Poor separation between the desired product and a very similar, slightly less hydrophobic impurity.
-
Cause : The resolution of the chromatographic method is insufficient to separate two closely related species.
-
Solution :
-
Optimize the Gradient : Make the elution gradient shallower. A slower increase in the organic solvent percentage over a longer time will increase the resolution between peaks.[16]
-
Change the Organic Solvent : The selectivity of the separation can sometimes be changed by switching from acetonitrile to methanol or vice-versa.
-
Use a High-Resolution Column : Employ a column with smaller particle size or a longer length to increase theoretical plates and improve resolution.[15]
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Purifying this compound
| Technique | Principle of Separation | Suitability for Conjugate | Advantages | Disadvantages |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | Excellent | High resolution for molecules with hydrophobic tags; effectively separates based on the C12-Boc moiety.[][12] | Requires non-UV detection; potential for Boc deprotection if acidic mobile phases are used.[6] |
| Normal-Phase Chromatography (Silica Gel) | Polarity | Poor | Inexpensive and widely available. | Severe peak streaking due to strong interaction of PEG chain with silica; poor resolution.[5] |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Fair | Good for removing very large or very small impurities (e.g., unreacted starting materials).[15][16] | Low resolution for separating molecules of similar size, such as oligomers or closely related byproducts.[6] |
| Ion Exchange Chromatography (IEX) | Net Charge | Not Applicable | N/A | The conjugate is neutral, so it will not interact with the stationary phase.[][16] |
Experimental Protocols
Protocol 1: Preparative Purification by Reversed-Phase Flash Chromatography
This protocol is for the bulk purification of the crude conjugate.
-
Column Selection : C18-functionalized silica gel column.
-
Sample Preparation : Dissolve the crude product in a minimal amount of DMF or DMSO, then dilute with water until the point of precipitation. Alternatively, adsorb the crude material onto a small amount of C18 silica.
-
Mobile Phase Preparation :
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
-
Equilibration : Equilibrate the column with 5-10 column volumes (CV) of the initial mobile phase composition (e.g., 70% A, 30% B).
-
Loading : Load the prepared sample onto the column.
-
Elution : Elute the compound using a shallow gradient. For example:
-
30% to 70% B over 10 CV
-
70% to 100% B over 5 CV
-
Hold at 100% B for 5 CV
-
-
Fraction Collection : Collect fractions and analyze them by TLC (on C18 plates) or analytical RP-HPLC to identify the fractions containing the pure product.
-
Product Isolation : Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to yield the final product.
Protocol 2: Purity Assessment by Analytical RP-HPLC-ELSD/CAD
This protocol is for determining the final purity of the conjugate.
-
Column Selection : A high-resolution analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
System Setup :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
ELSD/CAD Settings: Follow manufacturer's recommendations (e.g., Nebulizer Temp: 30-40 °C, Gas Flow: 1.5 SLM).[7]
-
-
Elution Gradient :
-
50% to 100% B over 20 minutes
-
Hold at 100% B for 5 minutes
-
Return to 50% B and re-equilibrate for 5 minutes
-
-
Sample Analysis : Prepare the sample at ~1 mg/mL in 1:1 Water:Acetonitrile. Inject and integrate the peak areas to determine the purity percentage.
Visualizations
Caption: General workflow for the purification and analysis of the conjugate.
Caption: Decision tree for troubleshooting common purification issues.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Impact of PEG Linker Length on PROTAC Permeability and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyethylene (B3416737) glycol (PEG) linker length on the permeability and efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2] The primary function of the linker is to spatially orient the target protein and the E3 ligase to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
Q2: How does PEG linker length specifically impact PROTAC efficacy?
The length of the PEG linker is a critical determinant of PROTAC efficacy.[1][2] An optimal linker length is necessary to achieve the proper distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.[4]
-
Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[1][4][]
-
Too long: A linker that is too long may lead to an unstable or non-productive ternary complex, where the two proteins are not brought into close enough proximity for efficient ubiquitin transfer.[1][]
Systematic variation of the PEG linker length is a key optimization strategy in the design of novel PROTACs.[6]
Q3: How does PEG linker length influence PROTAC permeability?
While PEG linkers are often incorporated to improve the solubility of PROTACs, their length can also impact cell permeability.[3][7] PROTACs are often large molecules with high molecular weights, which can present a challenge for crossing the cell membrane.[8][9]
-
Increased Hydrophilicity: Longer PEG chains increase the hydrophilicity of the PROTAC, which can sometimes negatively impact passive diffusion across the lipid bilayer of the cell membrane.[]
-
Flexibility and Conformation: The flexibility of the PEG linker can allow the PROTAC to adopt different conformations. Some conformations may shield polar groups, creating a less polar surface area and potentially improving membrane permeability.[11][12]
For optimizing permeability, researchers sometimes explore alternatives to or modifications of PEG linkers, such as alkyl chains, to reduce polarity.[]
Q4: What is the "hook effect" and how does it relate to linker length?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This can occur when the linker length is suboptimal, leading to the formation of unproductive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) that do not result in degradation and compete with the formation of the productive ternary complex.[1] Optimizing the linker length can help to mitigate the hook effect by promoting the formation of a stable and productive ternary complex.[1]
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't observe significant target degradation.
-
Possible Cause: The linker length is not optimal for the formation of a productive ternary complex.
-
Troubleshooting Steps:
-
Synthesize a series of PROTACs with varying PEG linker lengths. A systematic evaluation of different lengths (e.g., PEG2, PEG3, PEG4, PEG5, etc.) is crucial.[6]
-
Perform a concentration-response experiment for each linker variant. Measure the degradation of the target protein at various PROTAC concentrations to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[6]
-
Analyze the structure-activity relationship (SAR). Identify the linker length that results in the most potent and complete degradation. For example, studies on BRD4 degradation have suggested that a PEG5 linker can be optimal.[6]
-
Problem 2: My PROTAC has poor cellular permeability, limiting its efficacy.
-
Possible Cause: The physicochemical properties of the PROTAC, influenced by the PEG linker, are not favorable for crossing the cell membrane.
-
Troubleshooting Steps:
-
Assess permeability using in vitro assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as a primary screen for passive diffusion, while the Caco-2 permeability assay provides a more comprehensive assessment that includes active transport and efflux.[13][14]
-
Modify the linker composition. Consider replacing the PEG linker with a more lipophilic alkyl linker to potentially improve membrane permeability.[] Comparative studies have shown that alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays.[]
-
Introduce rigid elements. Incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) into the linker can enhance conformational stability and, in some cases, improve cell permeability.[8][9]
-
Data Presentation
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |
| PEG2 | >1000 | <20 | [6] |
| PEG3 | ~100 | ~60 | [6] |
| PEG4 | ~20 | >90 | [6] |
| PEG5 | ~5 | >95 | [6] |
| PEG6 | ~10 | >90 | [6] |
Table 2: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC Linker Length (atoms) | ERα Degradation Efficacy | Reference |
| 9 | Less Effective | [2][15] |
| 12 | Moderately Effective | [2][15] |
| 16 | Optimal Degradation | [1][2][15] |
| 19 | Less Effective | [2][15] |
| 21 | Less Effective | [2][15] |
Experimental Protocols
Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[13]
1. Plate Preparation:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with buffer.
2. Compound Addition:
-
The PROTAC is added to the donor plate wells.
3. Incubation:
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).
4. Quantification:
-
The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
5. Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated based on the amount of compound that has diffused into the acceptor plate over time.
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability.[13][16]
1. Cell Culture:
-
Caco-2 cells are seeded on permeable supports in multi-well plates and cultured for 18-22 days to form a differentiated and polarized monolayer.[16]
2. Assay Procedure:
-
The integrity of the cell monolayer is confirmed.
-
The PROTAC is added to the apical (A) or basolateral (B) side of the monolayer.
-
The plate is incubated, and samples are taken from the opposite compartment at specific time points.
3. Analysis:
-
The concentration of the PROTAC in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
4. Efflux Ratio:
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate for efflux transporters.
Visualizations
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: Experimental workflow for evaluating PROTAC permeability and efficacy.
Caption: Logical workflow for troubleshooting common PROTAC efficacy problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 9. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Strategies to Reduce Steric Hindrance in Bioconjugation
Welcome to the Technical Support Center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming steric hindrance in their experiments.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
You are performing a bioconjugation reaction, but analysis shows a very low yield of the desired conjugate or no reaction at all. Steric hindrance might be preventing the reactive groups from coming into proximity.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Considerations |
| Steric hindrance at the conjugation site | The reactive functional group on your biomolecule (e.g., protein, antibody) may be located in a sterically crowded environment. | 1. Introduce a Linker/Spacer: Use a crosslinker with a longer spacer arm to increase the distance between the two molecules being conjugated. Polyethylene (B3416737) glycol (PEG) linkers are commonly used for this purpose due to their flexibility and hydrophilicity.[1] 2. Optimize Linker Architecture: The structure of the linker itself can influence steric hindrance. Some linker designs can shield the payload or alter its accessibility.[2][3][4][5][6] 3. Site-Directed Mutagenesis: If possible, genetically engineer your protein to introduce a reactive residue (like cysteine) in a more accessible location.[7] |
| Bulky reacting molecules | The intrinsic size and three-dimensional structure of your biomolecule or payload may be physically blocking the reaction. | 1. Change Conjugation Chemistry: Explore different bioconjugation reactions that may be less susceptible to steric effects. For example, copper-free click chemistry (e.g., DBCO-azide) is known for its high efficiency.[1] 2. Modify the Payload: If feasible, modify the payload to attach a less bulky reactive handle. |
| Suboptimal Reaction Conditions | The reaction environment may not be optimal for overcoming the energetic barrier imposed by steric hindrance. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 2 to 24 hours) to increase the probability of successful conjugation.[1] 2. Increase Temperature: Raising the temperature (e.g., from 4°C to room temperature or 37°C) can provide the necessary energy to overcome steric barriers.[1][8] 3. Adjust Molar Ratio: Increasing the molar excess of the smaller reacting partner can drive the reaction forward.[7][9] 4. Optimize pH: Ensure the pH of the reaction buffer is optimal for the specific chemistry being used. For example, NHS ester reactions are typically performed at a pH of 7-8, while maleimide (B117702) reactions prefer a pH of 6.5-7.5.[7] |
Troubleshooting Workflow for Low Conjugation Yield:
Caption: Troubleshooting workflow for low or no bioconjugation yield.
Problem 2: Loss of Biological Activity Post-Conjugation
Your bioconjugation reaction was successful, but the resulting conjugate has reduced or no biological activity (e.g., an antibody with decreased antigen binding).
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Considerations |
| Modification of Active Site | The conjugation may have occurred at or near the active site or binding interface of the biomolecule, causing steric hindrance that blocks its function.[7] | 1. Use Site-Specific Conjugation: Employ techniques that allow for precise control over the conjugation site, directing it away from functionally important regions.[7][10][11][12] Examples include engineering a cysteine residue at a specific location or incorporating an unnatural amino acid with a unique reactive handle.[10][11][13] 2. Shielding the Active Site: Before conjugation, you can temporarily block the active site with a ligand or substrate. After the conjugation reaction is complete, the blocking agent is removed. |
| Conformational Changes | The attached molecule and linker may induce conformational changes in the biomolecule that affect its activity. | 1. Use Flexible Linkers: Employ linkers with greater flexibility, such as long PEG chains, which can minimize structural perturbations to the biomolecule. 2. Characterize Structural Changes: Use biophysical techniques like circular dichroism (CD) or differential scanning calorimetry (DSC) to assess the structural integrity of the conjugate compared to the unconjugated biomolecule.[14][15] |
Logical Relationship for Preserving Biological Activity:
Caption: Key strategies to preserve biological activity during bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule slow down or prevent a chemical reaction.[16] In bioconjugation, this means that the bulky nature of biomolecules like antibodies or large drug payloads can physically block the reactive chemical groups, leading to low conjugation efficiency.[1] Factors contributing to steric hindrance include the structure of the molecules being conjugated, the length and flexibility of the linker, and the specific site of conjugation.[1]
Q2: How do I choose the right linker to minimize steric hindrance?
A: The choice of linker is critical in overcoming steric hindrance.[3][5][6] Consider the following:
-
Length: A longer linker increases the distance between the conjugated molecules, which can alleviate steric clashes.
-
Flexibility: Flexible linkers, such as those containing polyethylene glycol (PEG) chains, allow for more conformational freedom, making it easier for the reactive groups to find each other.
-
Hydrophilicity: Hydrophilic linkers can also help by preventing the aggregation of hydrophobic payloads, which can otherwise create steric barriers.[17]
Comparison of Common Linker Types:
| Linker Type | Average Length (Å) | Flexibility | Key Feature |
| SMCC | 8.3 | Rigid | Contains a cyclohexane (B81311) ring that provides some steric hindrance to reduce hydrolysis.[18] |
| PEG4 | 14.7 | Flexible | Hydrophilic and provides a good balance of length and flexibility. |
| PEG12 | 39.3 | Very Flexible | Offers a significant increase in distance and flexibility for highly hindered systems. |
Q3: What are site-specific conjugation methods and how do they help with steric hindrance?
A: Site-specific conjugation methods allow for the attachment of a payload to a precise, predetermined location on a biomolecule.[10][11][12] This is in contrast to traditional methods like lysine (B10760008) conjugation, which can occur at multiple sites, leading to a heterogeneous product.[13][19]
By choosing a conjugation site that is solvent-exposed and distant from functional domains, you can avoid steric hindrance that might otherwise interfere with the biomolecule's activity or the conjugation reaction itself.[10][13]
Common Site-Specific Conjugation Strategies:
| Method | Description |
| Engineered Cysteines | A cysteine residue is introduced at a specific site on the protein surface via genetic engineering. This unique thiol group can then be selectively targeted for conjugation.[10][13][20] |
| Unnatural Amino Acid (UAA) Incorporation | An amino acid with a unique, bio-orthogonal reactive group (e.g., an azide (B81097) or alkyne) is incorporated into the protein at a specific position during protein expression.[11][12] This allows for highly specific "click" chemistry reactions. |
| Enzymatic Ligation | Enzymes like sortase or transglutaminase are used to catalyze the formation of a bond between the biomolecule and the payload at a specific recognition sequence.[11][12] |
Experimental Workflow for Site-Specific Conjugation via Engineered Cysteine:
Caption: General workflow for site-specific conjugation using an engineered cysteine.
Experimental Protocols
Protocol 1: General Procedure for PEGylation to Reduce Steric Hindrance
This protocol describes a general method for conjugating a small molecule to a protein via an amine-reactive PEG linker.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive PEGylated crosslinker (e.g., NHS-PEG-Maleimide)
-
Small molecule with a thiol group
-
Reaction buffer (e.g., Phosphate buffer, pH 7.2-7.5)
-
Quenching solution (e.g., Tris or glycine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a known concentration.
-
Linker Addition: Add the NHS-PEG-Maleimide linker to the protein solution. A molar excess of 5-20 fold of the linker over the protein is a good starting point.
-
Incubation (Amine Reaction): Incubate the reaction mixture for 30-60 minutes at room temperature to allow the NHS ester to react with the primary amines on the protein.
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column or dialysis against the reaction buffer.
-
Payload Addition: Add the thiol-containing small molecule to the PEGylated protein solution. A 1.5 to 3-fold molar excess of the payload is recommended.[1]
-
Incubation (Thiol Reaction): Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C to allow the maleimide group to react with the thiol group of the small molecule.
-
Quenching: Quench any unreacted maleimide groups by adding a small amount of a thiol-containing compound like cysteine or beta-mercaptoethanol.
-
Purification: Purify the final conjugate using SEC to remove unreacted small molecules and any aggregated protein.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm conjugation, and by mass spectrometry to determine the drug-to-antibody ratio (DAR). Assess biological activity using a relevant assay.
Protocol 2: Characterization of Steric Hindrance using Hydrophobic Interaction Chromatography (HIC)
HIC can be used to assess the impact of conjugation on the hydrophobicity of a bioconjugate, which can be an indirect measure of steric effects and conformational changes.
Materials:
-
HIC column (e.g., Butyl or Phenyl)
-
HPLC system
-
Buffer A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Buffer B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Unconjugated biomolecule (control)
-
Bioconjugate sample
Procedure:
-
Sample Preparation: Dilute the unconjugated biomolecule and the bioconjugate in Buffer A to a suitable concentration.
-
Column Equilibration: Equilibrate the HIC column with 100% Buffer A.
-
Injection: Inject the sample onto the column.
-
Elution Gradient: Elute the bound proteins using a linear gradient from 100% Buffer A to 100% Buffer B over a defined period (e.g., 30 minutes). More hydrophobic molecules will elute later (at lower salt concentrations).
-
Data Analysis: Compare the retention time of the bioconjugate to the unconjugated control. A significant shift in retention time can indicate changes in surface hydrophobicity, potentially due to the attached payload and linker, which can be influenced by steric factors.[15][20]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
Technical Support Center: Stability of Azide-Containing Linkers
Welcome to the technical support center for azide-containing linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges associated with these linkers and to offer troubleshooting strategies for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with azide-containing linkers in biological environments?
The main stability issue is the reduction of the azide (B81097) group to an amine. This transformation can be undesirable if the azide is intended for a specific bioorthogonal reaction. This reduction can be triggered by several factors present in biological systems:
-
Thiols: Endogenous thiols, such as glutathione (B108866) (GSH), can act as reducing agents for azides.[1][2]
-
Enzymatic Reduction: Aromatic azides are particularly susceptible to metabolic reduction by enzymes.[1][2] Studies have shown that mouse liver microsomes can reduce electron-poor aryl azides to their corresponding amines, a process that is dependent on oxygen levels.[3]
-
Catalysts: Certain biological molecules, like iron(III) meso-tetraarylporphines, can catalyze the reduction of aromatic azides in the presence of thiols.[1][2]
Q2: My azide-phosphine Staudinger ligation is not working as expected. What could be the problem?
Several factors can affect the efficiency of Staudinger ligations:
-
Phosphine (B1218219) Oxidation: Phosphine reagents are susceptible to oxidation by air, which can reduce their reactivity and impact the kinetics of the ligation.[4]
-
Slow Reaction Kinetics: The Staudinger ligation can be slow, which may limit its applicability, especially for in vivo studies.
-
Side Reactions: In complex biological media like mouse serum, side products of the phosphine can form, severely reducing the ligation efficiency.[5]
Q3: I'm observing low yields in my copper-free click chemistry (SPAAC) reaction. What are the potential causes?
Low yields in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be attributed to several factors:
-
Instability of Strained Cyclooctynes: Reagents like DBCO and BCN can be unstable in acidic environments or during long-term storage, leading to degradation.[6]
-
Steric Hindrance: Bulky molecules near the azide or cyclooctyne (B158145) functional groups can physically block the reaction sites, slowing down or preventing the reaction.[6]
-
Solubility Issues: Poor solubility of one or both of the reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.[6]
Q4: Are the triazole linkers formed from click chemistry stable?
Yes, the 1,2,3-triazole ring formed via click chemistry is generally very stable and resistant to hydrolysis under typical biological conditions.[7] This makes it an ideal linker in many bioconjugation applications.
Troubleshooting Guides
Issue 1: Premature Cleavage of Azide-Containing Linker in Antibody-Drug Conjugates (ADCs)
Symptoms:
-
Loss of payload from the ADC during storage or in plasma stability assays.
-
Increased off-target toxicity in in vivo studies.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Reduction of the azide group | If the azide is part of a cleavable linker system, its reduction can lead to premature cleavage. Consider redesigning the linker to be less susceptible to reduction. For aromatic azides, substitution at the ortho- and meta-positions may alter their reductive potential.[2] |
| Susceptibility to plasma enzymes | The linker may be susceptible to cleavage by esterases or proteases present in plasma.[8] Modify the linker structure to enhance stability. For example, in dipeptide linkers, the choice of amino acids can significantly impact serum stability.[9] |
| Inappropriate linker chemistry for the payload | The combination of the linker and the payload may result in an unstable conjugate.[] Evaluate different linker types (e.g., enzyme-cleavable, pH-sensitive, or non-cleavable) to find the most stable combination for your specific payload and target.[11] |
Issue 2: Inefficient Bioorthogonal Ligation (Click Chemistry or Staudinger Ligation)
Symptoms:
-
Low yield of the desired conjugate.
-
Presence of unreacted starting materials.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Degradation of reagents | Ensure proper storage and handling of reagents, especially air-sensitive phosphines and potentially unstable strained cyclooctynes.[4][6] Use freshly prepared solutions. |
| Suboptimal reaction conditions | Optimize reaction parameters such as pH, temperature, and buffer composition.[6] For CuAAC, ensure the use of an appropriate copper source and reducing agent. |
| Steric hindrance | If you suspect steric hindrance, consider using a linker with a longer spacer arm to distance the reactive groups from bulky substituents.[6] |
| Solubility issues | If reactants are not fully soluble, try different solvent systems or add co-solvents to improve solubility.[6] |
Data Summary
The stability of azide-containing linkers can be highly dependent on their chemical structure and the biological environment. Below is a summary of the stability of different dipeptide linkers in small molecule-drug conjugates (SMDCs) when incubated in mouse serum.
| SMDC | Dipeptide Linker | Half-life in Mouse Serum (hours) |
| AAZ-ValArg-MMAE 4 | Valine-Arginine | 1.8 |
| AAZ-ValLys-MMAE 3 | Valine-Lysine | 8.2 |
| AAZ-ValCit-MMAE 5 | Valine-Citrulline | 11.2 |
| AAZ-ValAla-MMAE 2 | Valine-Alanine | 23 |
| Data sourced from a study on acetazolamide-drug conjugates.[9] |
Experimental Protocols
Protocol 1: Assessment of Linker Stability in Plasma
This protocol outlines a general method for evaluating the stability of an azide-containing linker in a payload-linker conjugate in plasma.
-
Preparation of Conjugate: Synthesize the linker-payload conjugate. If the final application is an ADC, a small molecule mimic with the linker and payload can be used for initial screening.
-
Plasma Incubation:
-
Incubate the conjugate at a defined concentration (e.g., 10 µM) in plasma (human, mouse, etc.) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Sample Preparation:
-
Quench the reaction by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and any released payload or degradation products over time.
-
-
Data Analysis:
-
Plot the concentration of the intact conjugate versus time to determine its half-life in plasma.
-
Visualizations
References
- 1. Catalytic azide reduction in biological environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 5. Collection - Synthesis of Phosphine and AntibodyâAzide Probes for in Vivo Staudinger Ligation in a Pretargeted Imaging and Therapy Approach - Bioconjugate Chemistry - Figshare [figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Consistent Bioconjugation Results
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in their bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent bioconjugation results?
Inconsistent bioconjugation outcomes can arise from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder conjugation efficiency and reproducibility.[1]
-
Reagent Quality and Stoichiometry: Degradation of reagents, especially crosslinkers and modifying agents, or an inappropriate molar ratio of reactants can lead to poor and variable outcomes.[1]
-
Biomolecule-Related Issues: The presence of interfering substances in the biomolecule preparation, low concentration, aggregation, or inherent properties of the biomolecule itself can affect conjugation.[1]
-
Lack of Site Specificity: When targeting common functional groups like lysines, a lack of site-specificity can result in a heterogeneous mixture of conjugates, making consistent results challenging.[2]
-
Inefficient Purification: Loss of the desired conjugate or failure to remove unreacted components and byproducts during purification steps can lead to inconsistent final product quality.[1]
Q2: How can I improve the yield of my bioconjugation reaction?
Low reaction yield is a frequent challenge.[2] Here are several strategies to improve it:
-
Optimize Reaction Conditions: Fine-tuning parameters such as pH, temperature, and incubation time can significantly improve yields.[1][2]
-
Adjust Molar Ratio of Reactants: Using a larger excess of the smaller molecule can help drive the reaction to completion.[3] However, this must be balanced with the risk of over-labeling and aggregation.[4]
-
Increase Reactant Concentration: If your biomolecule is too dilute, concentrating it before the reaction can improve the reaction rate.[1][3]
-
Ensure Reagent Quality: Use fresh, high-quality reagents, as degraded reagents will have lower reactivity.
-
Consider Alternative Chemistries: If a particular reaction consistently gives low yields, exploring different conjugation chemistries that target other functional groups may be beneficial.[2]
Q3: What are the key quality control checkpoints in a bioconjugation workflow?
Robust quality control is essential for reproducible results. Key checkpoints include:
-
Incoming Material Analysis: Verify the purity, concentration, and identity of your starting biomolecule and reagents.
-
In-Process Monitoring: Track the progress of the conjugation reaction using techniques like HPLC, LC-MS, or gel electrophoresis to determine the extent of conjugation.[3][5]
-
Purification Efficiency: Assess the removal of unreacted reagents and byproducts after each purification step.[5]
-
Final Conjugate Characterization: Thoroughly characterize the final product for identity, purity, concentration, degree of conjugation (e.g., Drug-to-Antibody Ratio), and stability.[5][6][7]
Troubleshooting Guides
Problem 1: Protein Aggregation During or After Conjugation
Protein aggregation is a common issue that can significantly impact the quality and efficacy of your bioconjugate.[8][9]
Decision Tree for Troubleshooting Protein Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. benchchem.com [benchchem.com]
- 5. What Quality Control is performed on the final oligo-antibody conjugate [biosyn.com]
- 6. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 7. Bioconjugation | Sartorius [sartorius.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Characterization of Azide-PEG9-amido-C12-Boc Conjugates by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional molecules is paramount in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the mass spectrometry characterization of Azide-PEG9-amido-C12-Boc, a common polyethylene (B3416737) glycol (PEG)-based linker, alongside alternative linker structures. The information presented herein is intended to aid researchers in selecting appropriate analytical methodologies and in understanding the performance characteristics of different linker types.
Mass Spectrometry of this compound
This compound is a heterobifunctional linker containing an azide (B81097) group for click chemistry, a PEG9 spacer to enhance solubility and provide spatial separation, an amide linkage, a C12 alkyl chain, and a Boc-protected amine. Its characterization by mass spectrometry is crucial for confirming its identity, purity, and stability.
Molecular Formula: C₃₈H₇₄N₄O₁₂[][2]
Molecular Weight: 779.01 g/mol []
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is the premier technique for analyzing such molecules.[3] The expected mass spectrum of this compound would primarily show the protonated molecule [M+H]⁺ at m/z 780.54. Depending on the ionization conditions, other adducts such as [M+Na]⁺ (m/z 802.52) or [M+K]⁺ (m/z 818.49) may also be observed. Due to the presence of the PEG chain, in-source fragmentation could potentially lead to the observation of ions corresponding to the loss of ethylene (B1197577) glycol units (44.03 Da).
Comparison with Alternative PROTAC Linkers
The choice of linker in a PROTAC is critical as it influences the molecule's physicochemical properties, cell permeability, and the efficiency of ternary complex formation, which ultimately dictates the degradation efficacy (DC50 and Dmax values).[4][5][6] Besides PEG-based linkers, common alternatives include those with alkyl chains and more rigid structures.
Physicochemical and Performance Comparison
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative DC50 Range |
| PEG Linkers | Hydrophilic, flexible, available in various lengths.[5][7] | Good aqueous solubility, improves pharmacokinetic properties.[7] | Can be metabolically less stable, may be synthetically more complex and costly.[7] | 3 nM - >5 µM[5] |
| Alkyl Linkers | Hydrophobic, flexible.[7][8] | Synthetically accessible, chemically stable.[7] | Low aqueous solubility, may limit cell permeability.[7][8] | Submicromolar to micromolar[5] |
| Rigid Linkers (e.g., piperazine, piperidine) | Constrained conformation.[7] | Can pre-organize the PROTAC for optimal ternary complex formation, potentially improving potency and metabolic stability.[6] | May be synthetically challenging, reduced flexibility can sometimes hinder ternary complex formation. | Highly variable, can be very potent (pM range)[5] |
Experimental Protocols
A generalized experimental protocol for the characterization of this compound and similar PROTAC linkers using LC-MS is provided below.
Sample Preparation
-
Dissolution: Dissolve the this compound conjugate in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to a stock concentration of 1 mg/mL.
-
Working Solution: Prepare a working solution by diluting the stock solution with the initial mobile phase (e.g., 95% water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection into the LC-MS system.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm), is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Range: m/z 100-1500.
-
Data Analysis: The acquired data is processed using the instrument's software to identify the molecular ion and any fragment ions.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for LC-MS characterization.
Caption: Comparison of PROTAC linker types.
References
- 2. This compound - Immunomart [immunomart.com]
- 3. enovatia.com [enovatia.com]
- 4. lifesensors.com [lifesensors.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chempep.com [chempep.com]
A Researcher's Guide to Validating PROTAC Formation: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex between a target protein, a PROTAC, and an E3 ligase is the pivotal first step in targeted protein degradation. This guide provides a comparative overview of the primary analytical techniques used to validate this crucial interaction, supported by experimental data and detailed protocols to aid in the design and execution of your experiments.
The advent of Proteolysis-Targeting Chimeras (PROTACs) has opened up new frontiers in therapeutics by enabling the targeted degradation of disease-causing proteins. Unlike traditional inhibitors, PROTACs act catalytically to hijack the cell's ubiquitin-proteasome system. The formation of a productive ternary complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein. Therefore, robust analytical methods are essential to confirm and characterize this event. This guide compares the leading techniques used for this purpose: Native Mass Spectrometry, Biophysical Assays (Surface Plasmon Resonance and Isothermal Titration Calorimetry), and Cellular Assays (NanoBRET and Western Blotting).
Quantitative Data Comparison
The following tables summarize key quantitative data for the well-characterized BRD4-degrading PROTAC, MZ1, across different analytical techniques. This allows for a direct comparison of the type of data generated by each method.
| Technique | Parameter | BRD4BD1 | BRD4BD2 | BRD2BD2 | BRD3BD2 | Reference |
| Native MS | Relative Ternary Complex Abundance (vs. BRD4BD2) | 0.80 ± 0.06 | 0.92 ± 0.03 | - | 0.83 ± 0.04 | [1][2] |
| SPR | KD (nM) - Ternary Complex | 30 | 2 | - | - | [3] |
| Cooperativity (α) | No significant cooperativity | High positive cooperativity | - | - | [3] | |
| Ternary Complex Half-life (t1/2) | - | Long | Long | Short | [4] | |
| ITC | KD (nM) - Binary (PROTAC:Protein) | - | 15 | - | - | [5] |
| KD (nM) - Ternary Complex | 28 | 4 | - | 7 | [1][2] | |
| Cooperativity (α) | - | 5.1 | - | 2.4 | [5] |
Table 1: Comparison of in vitro biophysical techniques for characterizing the MZ1 PROTAC. Values for Native MS represent the relative abundance of the ternary complex compared to the most abundant species. SPR and ITC provide equilibrium dissociation constants (KD) and cooperativity factors (α), with SPR also offering kinetic data (half-life).[1][2][3][4][5]
| Technique | Parameter | Cell Line | Value | Reference |
| NanoBRET | EC50 (nM) - Ternary Complex Formation | HEK293 | ~10 | [6] |
| Western Blot | DC50 (nM) - BRD4 Degradation | HeLa | 2-20 | [7] |
| Dmax - BRD4 Degradation | HeLa | >90% | [7] |
Table 2: Cellular assay data for the MZ1 PROTAC. NanoBRET measures the concentration required for half-maximal ternary complex formation in live cells (EC50). Western Blotting determines the concentration for 50% maximal degradation (DC50) and the maximum degradation observed (Dmax).[6][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
Native Mass Spectrometry
Objective: To directly observe the formation of the ternary complex and intermediate binary complexes in a near-native state.
Protocol:
-
Sample Preparation:
-
Purify the target protein and E3 ligase complex (e.g., VCB: VHL-ElonginB-ElonginC).
-
Buffer exchange the proteins into a volatile buffer, such as 100-200 mM ammonium (B1175870) acetate (B1210297), pH 7.5.[8]
-
Prepare a stock solution of the PROTAC in DMSO.
-
Mix the target protein (e.g., 5 µM), E3 ligase complex (e.g., 5 µM), and PROTAC at various concentrations in the ammonium acetate buffer. The final DMSO concentration should be kept low (<1%).[2]
-
-
Mass Spectrometry Analysis:
-
Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
-
Introduce the sample into the mass spectrometer under non-denaturing conditions.
-
Acquire mass spectra over an appropriate m/z range to detect all expected species (apo proteins, binary complexes, and the ternary complex).
-
-
Data Analysis:
-
Deconvolute the raw spectra to determine the masses of the observed species.
-
Calculate the relative abundance of each species by integrating the peak areas.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.
Protocol:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated VCB complex) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary KD.
-
Separately, immobilize the target protein and inject the PROTAC to determine the other binary KD.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams represent the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
Calculate the cooperativity factor (α) = (KD of binary interaction) / (KD of ternary interaction).[4]
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and KD) of binding.
Protocol:
-
Sample Preparation:
-
Dialyze the purified proteins and prepare the PROTAC solution in the same buffer to minimize buffer mismatch effects.[7]
-
Degas all solutions before use.
-
-
Binary Titration:
-
Place the protein (e.g., 10-20 µM) in the sample cell.
-
Fill the injection syringe with the PROTAC (e.g., 100-200 µM).
-
Perform a series of small injections of the PROTAC into the protein solution and measure the heat change after each injection.
-
-
Ternary Titration (for cooperativity):
-
Saturate the target protein with the PROTAC in the sample cell.
-
Titrate the E3 ligase into this solution.
-
-
Data Analysis:
-
Integrate the heat change peaks and plot them against the molar ratio of the injectant.
-
Fit the data to a suitable binding model to determine KD, stoichiometry (n), and enthalpy of binding (ΔH).[7]
-
NanoBRET™ Ternary Complex Assay
Objective: To monitor the formation of the ternary complex in living cells in real-time.
Protocol:
-
Cell Preparation:
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
-
Assay Setup:
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells to label the HaloTag®-E3 ligase fusion.
-
Treat the cells with a range of PROTAC concentrations.
-
To prevent degradation of the target protein and allow for the accumulation of the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., MG132).[9]
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50.
-
Western Blotting
Objective: To quantify the degradation of the target protein in cells following PROTAC treatment.
Protocol:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[10]
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex processes involved in PROTAC validation. Below are Graphviz (DOT language) scripts to generate diagrams for the PROTAC signaling pathway and a typical experimental workflow.
Caption: PROTAC signaling pathway.
Caption: PROTAC validation workflow.
References
- 1. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Ternary Complex Formation [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 10. benchchem.com [benchchem.com]
The Strategic Advantage of Hybrid PROTAC Linkers: A Comparative Analysis of Azide-PEG9-amido-C12-Boc
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker plays a pivotal role in therapeutic success. While various linker classes exist, hybrid linkers composed of both polyethylene (B3416737) glycol (PEG) and alkyl chains, such as Azide-PEG9-amido-C12-Boc, are emerging as a versatile solution to balance critical pharmacological properties. This guide provides an objective comparison of this compound with other common PROTAC linkers, supported by general experimental principles in the absence of direct comparative studies on this specific molecule.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[1] The linker connecting the target-binding warhead and the E3 ligase-recruiting anchor is not a passive spacer; it critically influences the PROTAC's solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2] The choice of linker can therefore make the difference between a potent degrader and an inactive molecule.
This compound is a hetero-bifunctional linker characterized by three key components: a nine-unit PEG chain, a twelve-carbon alkyl chain, and a terminal azide (B81097) group. This hybrid structure is designed to offer a balance of properties that are often in opposition when using more homogenous linkers.
Comparative Analysis of PROTAC Linker Properties
The effectiveness of a PROTAC is often determined by its physicochemical properties, which are heavily influenced by the linker. Below is a comparative table summarizing the general characteristics of different linker types, including the expected properties of a hybrid PEG-alkyl linker like this compound.
| Linker Type | Representative Structure | Primary Characteristics | Advantages | Disadvantages |
| PEG-based | -(OCH₂CH₂)n- | Hydrophilic, flexible | Good aqueous solubility, can improve pharmacokinetic profile.[3] | Can decrease cell permeability if too long, may be metabolically less stable.[4] |
| Alkyl-based | -(CH₂)n- | Lipophilic, flexible | Can enhance cell permeability. | Poor aqueous solubility, can lead to non-specific binding. |
| Hybrid PEG/Alkyl (e.g., this compound) | -(OCH₂CH₂)₉-NHCO-(CH₂)₁₁- | Balanced hydrophilicity and lipophilicity, flexible | Balances solubility and cell permeability, offers extended length. | Synthesis can be more complex than homogenous linkers. |
| Rigid | Piperazine, Cycloalkane, Triazole | Constrained conformation | Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency and metabolic stability.[4] | Can be synthetically challenging, lack of flexibility may hinder ternary complex formation if not optimally designed. |
The Impact of Linker Composition on PROTAC Performance
The decision to use a PEG-based, alkyl-based, or a hybrid linker has significant implications for the biological performance of a PROTAC.
-
Solubility and Permeability: A key challenge in PROTAC design is achieving both sufficient aqueous solubility for administration and adequate lipophilicity to cross cell membranes. PEG linkers enhance solubility, while alkyl chains improve membrane permeability.[5] A hybrid linker like this compound aims to strike a balance, leveraging the PEG component for solubility and the C12 alkyl chain to facilitate cell entry.
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the successful formation of a stable and productive ternary complex.[6] While there is no universal optimal linker length, studies have shown that linkers between 12 and 29 atoms can yield potent degraders.[5] The combination of a PEG9 and a C12 chain in this compound provides substantial length and flexibility, potentially accommodating a wide range of target proteins and E3 ligases.
-
Synthetic Versatility: this compound incorporates an azide functional group, making it suitable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[7] This offers a highly efficient and modular approach to PROTAC synthesis, allowing for the rapid generation of PROTAC libraries with different warheads or E3 ligase ligands.[8]
Experimental Protocols
While specific experimental data for PROTACs utilizing this compound is not publicly available, the following are generalized protocols for the synthesis and evaluation of PROTACs that would be applicable.
General Protocol for PROTAC Synthesis via Click Chemistry
-
Preparation of Linker: Deprotect the Boc-protected amine on this compound using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
-
Warhead Conjugation: Couple the deprotected linker to the carboxylic acid of a target protein ligand (warhead) using standard amide bond formation reagents (e.g., HATU, HOBt, DIPEA).
-
Purification: Purify the azide-linker-warhead intermediate using flash chromatography or reverse-phase HPLC.
-
Click Reaction: React the purified intermediate with an alkyne-functionalized E3 ligase ligand in the presence of a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate) or a cyclooctyne (B158145) reagent for SPAAC.
-
Final Purification: Purify the final PROTAC product using reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.
Protocol for Assessing PROTAC-mediated Protein Degradation
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[6]
Visualizing PROTAC Design and Function
To better understand the components and workflow of PROTAC development, the following diagrams are provided.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant in the therapeutic success of Antibody-Drug Conjugates (ADCs). Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) has emerged as a powerful strategy to modulate the pharmacokinetic (PK) properties of ADCs. The length of the PEG chain is a key parameter that can be fine-tuned to optimize drug delivery and enhance the overall therapeutic index. This guide provides an objective comparison of how different PEG linker lengths affect ADC pharmacokinetics, supported by experimental data and detailed methodologies.
Quantitative Data Summary: PEG Linker Length vs. ADC Pharmacokinetic Parameters
The inclusion of PEG linkers in ADCs primarily serves to increase the hydrophilicity of the conjugate. This is particularly crucial when dealing with hydrophobic payloads, as it helps to prevent aggregation and subsequent rapid clearance from circulation.[1][2] The length of the PEG chain has been shown to directly correlate with improvements in pharmacokinetic profiles, including reduced clearance and extended half-life.
Below is a summary of experimental data from studies investigating the effect of varying PEG linker lengths on key ADC pharmacokinetic parameters.
| Linker Type/PEG Length | ADC Construct | Animal Model | Key Pharmacokinetic Parameter(s) | Reference |
| No PEG | ZHER2-SMCC-MMAE | Mouse | Baseline half-life | [3][4] |
| PEG2 | αCD30-PEG2-glucuronide-MMAE | Rat | Clearance Rate: ~35 mL/day/kg | [5] |
| PEG4 | αCD30-PEG4-glucuronide-MMAE | Rat | Clearance Rate: ~20 mL/day/kg | [5] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | Mouse | 2.5-fold increase in half-life vs. No PEG | [3][4] |
| PEG8 | αCD30-PEG8-glucuronide-MMAE | Rat | Clearance Rate: ~10 mL/day/kg (Threshold) | [5] |
| PEG12 | αCD30-PEG12-glucuronide-MMAE | Rat | Clearance Rate: ~10 mL/day/kg | [5] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | Mouse | 11.2-fold increase in half-life vs. No PEG | [3][4] |
| PEG24 (linear) | T-(L24-DM1) | Mouse | Slower clearance compared to non-PEGylated ADC | [6] |
| PEG24 (pendant) | RS7-DL 11 (mPEG24) | Mouse | Prolonged half-life and enhanced tolerability | [1] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in ADC constructs, payloads, animal models, and experimental conditions.
The Interplay of PEG Linker Length and ADC Pharmacokinetics
The data consistently demonstrates that increasing the PEG linker length positively influences the pharmacokinetic profile of ADCs. Longer PEG chains create a larger hydrodynamic radius and a protective hydrophilic shield around the ADC.[2] This "stealth" effect reduces non-specific interactions with the reticuloendothelial system (RES), leading to decreased clearance and a longer circulation half-life.[6][7]
One study systematically evaluated the impact of PEG side chain length on the clearance of a homogeneous DAR 8 ADC and found a clear relationship between the number of ethylene (B1197577) glycol units and the clearance rate.[5] A threshold was observed at a PEG8 linker, beyond which further increases in PEG length did not significantly impact clearance.[5] Another study highlighted a dramatic 11.2-fold increase in the half-life of an affibody-drug conjugate when a 10 kDa PEG linker was used compared to a non-PEGylated version.[3][4]
The configuration of the PEG linker also plays a role. A study comparing linear versus pendant PEG24 linkers found that the pendant configuration resulted in slower clearance rates.[8][9] This suggests that the spatial arrangement of the PEG chains can influence the overall stability and pharmacokinetic behavior of the ADC.
Experimental Protocols for Key Experiments
The following section outlines a generalized, detailed methodology for conducting in vivo pharmacokinetic studies to compare ADCs with different PEG linker lengths. This protocol is a synthesis of standard practices described in the cited literature.[10][11]
Objective: To determine and compare the pharmacokinetic profiles of ADCs with varying PEG linker lengths in a relevant animal model.
Materials:
-
Test ADCs (with different PEG linker lengths) and a non-PEGylated control ADC.
-
Healthy, tumor-free rodents (e.g., Sprague-Dawley rats or BALB/c mice), with consideration for species-specific antibody cross-reactivity.
-
Sterile vehicle for ADC formulation (e.g., phosphate-buffered saline, PBS).
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant like EDTA or heparin).
-
Equipment for plasma processing (centrifuge).
-
Storage facilities (-80°C freezer).
-
Analytical instrumentation: ELISA plate reader and/or LC-MS/MS system.
Experimental Workflow:
Detailed Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Randomly assign animals to different treatment groups (one for each ADC construct and a control). A typical group size is 3-5 animals.
-
-
ADC Administration:
-
Prepare the ADC formulations in the appropriate sterile vehicle at the desired concentration.
-
Administer a single intravenous (IV) dose of the ADC to each animal, typically via the tail vein. The dose will depend on the specific ADC and study design but is often in the range of 1-10 mg/kg.
-
-
Serial Blood Collection:
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples (typically 50-100 µL) from a suitable site (e.g., saphenous or submandibular vein).
-
Collect blood into microcentrifuge tubes containing an anticoagulant.
-
-
Plasma Processing and Storage:
-
Process the blood to obtain plasma by centrifugation at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the plasma supernatant and store the samples at -80°C until analysis.
-
-
Sample Analysis:
-
The concentrations of different ADC analytes (total antibody, conjugated ADC, and free payload) in the plasma samples are quantified using validated bioanalytical methods.[12][13]
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Total Antibody Quantification: Use a capture antibody that binds to the Fc region of the ADC's antibody and a detection antibody that also binds to the antibody backbone.[10]
-
Conjugated ADC Quantification: Use a capture antibody against the antibody backbone and a detection antibody that specifically recognizes the payload.[10]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Free Payload Quantification: After protein precipitation from the plasma samples, the supernatant containing the small molecule payload is analyzed by LC-MS/MS for highly sensitive and specific quantification.[14]
-
Total Antibody and Conjugated ADC Quantification: Hybrid methods combining immunocapture with LC-MS/MS can be employed for precise quantification of the antibody-containing species.[15]
-
-
-
Pharmacokinetic Data Analysis:
-
The plasma concentration-time data for each ADC construct is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
Area under the plasma concentration-time curve (AUC)
-
-
These parameters are then compared across the different PEG linker length groups to assess the impact on the ADC's pharmacokinetic profile.
-
Conclusion
The length of the PEG linker is a critical design parameter that significantly influences the pharmacokinetic properties of an ADC. As demonstrated by the compiled experimental data, a longer PEG chain generally leads to a more favorable pharmacokinetic profile, characterized by reduced clearance and an extended circulation half-life. This is primarily attributed to the increased hydrophilicity and steric shielding provided by the PEG moiety. However, a threshold effect may exist, beyond which further increases in PEG length may not provide additional benefits. The strategic optimization of PEG linker length, guided by robust pharmacokinetic studies as outlined in this guide, is essential for the development of safer and more effective Antibody-Drug Conjugates.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 13. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Long and Short of It: A Comparative Analysis of Azide-PEG9-amido-C12-Boc and Shorter Chain PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences a drug's solubility, stability, pharmacokinetics, and ultimately, its efficacy. This guide provides an objective, data-driven comparison of the long-chain linker, Azide-PEG9-amido-C12-Boc, and its shorter-chain polyethylene (B3416737) glycol (PEG) counterparts.
The fundamental role of a PEG linker is to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic agent or an E3 ligase recruiter). The length of this linker is a key determinant of the resulting conjugate's performance. Longer linkers, like this compound, are often employed to enhance solubility and extend the in-vivo half-life of a therapeutic, while shorter linkers may offer advantages in terms of cell permeability and the formation of a stable ternary complex in PROTACs.[1][2]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. It is important to note that the optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[3]
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Long-Chain PEG | PEG9 (similar to this compound) | TBK1 | VHL | Submicromolar | >90% |
| Mid-Chain PEG | PEG4/PEG5 | BRD4 | CRBN | <0.5 µM | >90% |
| Short-Chain PEG | PEG2/PEG3 | α-synuclein aggregates | CRBN | Potent degradation | Not specified |
| Short-Chain PEG | PEG2 | BRD4 | CRBN | >5 µM | Reduced degradation |
| Alkyl Chain (for comparison) | 16-atom alkyl linker | Estrogen Receptor α (ERα) | VHL | Potent degradation | Not specified |
Note: This data is compiled from multiple sources and experimental conditions may vary. Direct comparison across different studies should be approached with caution.[3][4][5]
The Impact of Linker Length on Physicochemical and Biological Properties
The length of the PEG linker directly influences several key parameters of a bioconjugate:
-
Solubility and Aggregation: Longer PEG chains generally lead to increased aqueous solubility and reduced aggregation, which is particularly crucial for hydrophobic payloads in ADCs.[6]
-
Cell Permeability: Shorter linkers are often associated with improved cell permeability.[7] The gauche effect of PEG-type linkers can favor the adoption of folded conformations that mask polar surface area, potentially enhancing membrane permeability.[4]
-
Steric Hindrance: While beneficial for solubility, longer PEG chains can introduce steric hindrance, which may interfere with the binding of the bioconjugate to its target.[6]
-
Ternary Complex Formation (in PROTACs): The linker's length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may cause steric clashes, while one that is too long might lead to non-productive complex formation.[1]
-
In Vivo Half-Life: Longer PEG chains are a well-established method to extend the circulation half-life of biologics by increasing their hydrodynamic radius and reducing renal clearance.[8]
Experimental Protocols
To enable a thorough and objective comparison of different PEG linkers, standardized experimental protocols are essential.
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[9]
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane, then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[9]
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity relative to a loading control (e.g., β-actin).[1]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[9]
-
Plate Preparation: Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[9]
-
Compound Addition: Add the PROTAC solution to the donor wells.[9]
-
Incubation: Place the donor plate into an acceptor plate containing buffer and incubate for a defined period.[9]
-
Quantification: Measure the concentration of the PROTAC in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).[9]
-
Permeability Calculation: Calculate the permeability coefficient (Pe).[9]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful technique to measure the binding kinetics and affinity of binary (PROTAC to target or E3 ligase) and ternary complexes.[10][11]
-
Immobilization: Immobilize the target protein or E3 ligase onto a sensor chip.[11]
-
Analyte Injection: Flow a series of concentrations of the PROTAC (the analyte) over the chip to measure binary interaction. For ternary complex analysis, inject a pre-incubated mixture of the PROTAC and the other protein partner.[11]
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[12]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.
Figure 1: Mechanism of Action for a Proteolysis Targeting Chimera (PROTAC).
Figure 2: A generalized experimental workflow for the evaluation of PROTACs with different linkers.
Conclusion
The selection of a PEG linker is a critical step in the design of potent and effective bioconjugates. While longer-chain linkers like this compound can confer advantages in terms of solubility and in vivo stability, shorter-chain linkers may be superior for achieving high cell permeability and optimal ternary complex formation in PROTACs. The available data underscores that there is no one-size-fits-all solution; the ideal linker length is context-dependent and must be empirically determined for each specific target and therapeutic modality. By employing rigorous and standardized experimental protocols, researchers can systematically evaluate a range of linker lengths to identify the optimal candidate for their drug development program.
References
- 1. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
The Strategic Advantage of C12 Alkyl Chains in PROTAC Linker Design
A Comparative Guide for Researchers in Drug Discovery
The design and efficacy of Proteolysis-Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein ligand and the E3 ligase ligand. Among the various linker types, the C12 alkyl chain has emerged as a significant option, offering distinct advantages in optimizing PROTAC performance. This guide provides a comparative analysis of the C12 alkyl chain against other linker alternatives, supported by experimental insights, to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The linker in a PROTAC molecule is not a mere spacer; its length, composition, and flexibility are pivotal in dictating the formation and stability of the ternary complex, cellular permeability, and overall degradation efficiency.[1][2] Longer alkyl chains, particularly those in the C10-C12 range, are known to enhance lipophilicity, which can be advantageous for deeper membrane penetration and improved pharmacokinetic profiles.[]
Comparative Analysis of Linker Length on PROTAC Efficacy
The selection of an optimal linker length is a crucial step in PROTAC development. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[1] The C12 alkyl chain often represents a favorable balance, providing sufficient length and flexibility for productive ternary complex formation for many target proteins and E3 ligases.
| Linker Type/Length | Key Advantages | Potential Disadvantages | Representative Experimental Observations |
| Short Alkyl Chains (C3-C5) | Greater flexibility, suitable for initial exploratory studies.[] | May not provide sufficient distance for optimal ternary complex formation, leading to steric clashes.[4] | In some systems, PROTACs with linkers shorter than 12 atoms showed no significant degradation activity.[5] |
| Medium Alkyl Chains (C6-C8) | Balanced profile of permeability and solubility.[] | May not be optimal for all target-E3 ligase pairs, requiring further optimization. | Often used during the lead optimization phase of PROTAC development.[] |
| Long Alkyl Chains (C10-C12) | Enhanced lipophilicity, potentially leading to improved membrane permeability and bioavailability.[] | Increased hydrophobicity may lead to reduced aqueous solubility and potential for non-specific binding.[][6] | For certain targets like TANK-binding kinase 1 (TBK1), PROTACs with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[5] In the development of ERK1/2 degraders, a 12-carbon chain linker was selected for VHL-based PROTACs.[7] |
| Polyethylene Glycol (PEG) Linkers | Increased hydrophilicity and solubility.[1][2] | May have reduced metabolic stability in vivo compared to alkyl linkers.[2] | The exchange of a nine-atom alkyl chain for three PEG units resulted in weaker CRBN degradation in one study.[5] |
The Impact of C12 Alkyl Chains on Physicochemical Properties
The physicochemical properties of a PROTAC, such as solubility and cell permeability, are heavily influenced by the linker. Alkyl linkers, being lipophilic, generally improve a PROTAC's ability to cross cell membranes.[8]
Replacing ether oxygens in PEG linkers with methylene (B1212753) groups, as in alkyl chains, reduces the topological polar surface area and removes hydrogen-bond acceptors.[] This modification can lead to a more compact conformation of the PROTAC within the lipid bilayer, facilitating passive diffusion.[] While this increased lipophilicity from a C12 chain can enhance membrane permeability, it is essential to balance it to avoid issues with aqueous solubility.[][6]
Experimental Protocols
A fundamental experiment to evaluate the efficacy of PROTACs with different linkers is the assessment of target protein degradation via Western Blot analysis.
Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment: Plate target cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., with C8, C10, and C12 alkyl linkers) or a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation for each PROTAC treatment.
Visualizing PROTAC Mechanisms and Workflows
To better understand the role of the linker in PROTAC function, the following diagrams illustrate the general mechanism of action and a typical experimental workflow for linker optimization.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Workflow for optimizing PROTAC linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Engagement for PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] A PROTAC molecule consists of a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, connected by a chemical linker.[3][4] This heterobifunctional design brings the target protein into proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5]
The linker, particularly those incorporating polyethylene (B3416737) glycol (PEG) units, is a critical component that influences a PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).[4][6][7] PEG linkers are hydrophilic and can improve the solubility and pharmacokinetic profile of the PROTAC molecule.[4] Validating that a PROTAC successfully engages its target protein and the E3 ligase within the cellular environment is a crucial step in the development pipeline.[2][8] This guide provides an objective comparison of key methods used to validate target engagement, supported by experimental data and detailed protocols.
Comparative Analysis of Target Engagement Validation Methods
Choosing the right assay to confirm target engagement depends on various factors, including the stage of drug discovery, required throughput, and the specific question being addressed—from direct binding confirmation to functional cellular degradation. Below is a comparison of the most widely used techniques.
| Method | Principle | Key Readouts | Format | Throughput | Advantages | Limitations |
| NanoBRET™ Target Engagement | In-cell bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. The PROTAC competes with the tracer for binding.[9][10] | Intracellular target affinity (IC50), cell permeability, residence time.[11][12] | Cell-based | High | Real-time, quantitative measurements in live cells; can distinguish between intracellular binding and cell permeability.[10][12] | Requires genetic modification (tagging) of the target protein.[13] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified.[14][15] | Target engagement, identification of on- and off-target binders.[16][17] | Cell-based, tissue, lysate | Medium to High | Label-free, applicable to native proteins in a physiologically relevant context; can be adapted for proteome-wide screening.[14][16][18] | Not all binding events result in a measurable thermal shift; requires specific antibodies or mass spectrometry for detection.[15] |
| Immunoblotting (Western Blot) | Measures the relative abundance of the target protein in cell lysates after PROTAC treatment, using specific antibodies for detection.[1][13] | Protein degradation (Dmax, DC50).[19] | Lysate-based | Low | Widely accessible, directly measures the ultimate functional outcome (degradation), no protein tagging required.[13] | Semi-quantitative, low throughput, requires high-quality antibodies.[5][13] |
| Native Mass Spectrometry (MS) | Directly measures the mass of intact protein-PROTAC complexes, allowing for the detection of binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[20][21] | Stoichiometry of complexes, cooperativity, direct evidence of ternary complex formation.[22][23] | Biochemical | Medium | Label-free, provides direct and detailed information on complex formation and stoichiometry.[20][24] | Requires specialized instrumentation and expertise; performed in vitro, not directly in a cellular context.[20] |
| Co-Immunoprecipitation (Co-IP) | An antibody to the target protein (or tagged E3 ligase) is used to pull down interacting partners from cell lysates. The presence of the E3 ligase (or target) is then detected by immunoblotting.[19] | Confirmation of ternary complex formation in cells.[25] | Lysate-based | Low | Directly demonstrates the PROTAC-induced interaction between the target and E3 ligase in a cellular context.[19] | Can be prone to false positives/negatives; typically requires proteasome inhibitors to prevent degradation of the complex.[19] |
Quantitative Data for PROTACs with PEG Linkers
The performance of a PROTAC is intrinsically linked to its linker. The length and composition of the PEG linker can significantly impact the stability of the ternary complex and, consequently, the degradation efficiency.[3][7] The following table summarizes representative data for PROTACs utilizing PEG linkers, illustrating the effect of linker length on degradation potency (DC50) and efficacy (Dmax). Direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and experimental conditions.[26]
| PROTAC | Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 96 | SMARCA2/4 | VHL | PEG-based | 250-300 | 65-70 | [3] |
| BRD4 Degrader Series | BRD4 | CRBN | 0 to 4 PEG units | Varied | >90 | [3] |
| SMARCA2/4 Degrader | SMARCA2/4 | VHL | PEG unit replaced with phenyl | Improved permeability | - | [6] |
Experimental Protocols
Immunoblotting for PROTAC-Mediated Protein Degradation
This protocol describes the basic steps to assess the degradation of a target protein induced by a PROTAC using Western blot.[27]
-
Cell Culture and Treatment: Plate adherent cells in 6-well plates and allow them to attach overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).[1]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[27]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
-
Signal Detection and Analysis: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[27]
Cellular Thermal Shift Assay (CETSA®)
This protocol provides a framework for assessing direct target engagement in intact cells.[14]
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the PROTAC or vehicle control at the desired concentration for a specific duration in a CO2 incubator.
-
Heating: After incubation, wash the cells with PBS. Resuspend the cell pellets in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots at a range of different temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.[16]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[14]
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein using immunoblotting, ELISA, or mass spectrometry. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[18]
NanoBRET™ Target Engagement Assay
This protocol outlines the steps for a live-cell, quantitative target engagement assay.[10][12]
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
Reagent Preparation: Prepare assay media containing the fluorescent NanoBRET™ tracer and Nano-Glo® Substrate.
-
PROTAC Treatment: Serially dilute the PROTAC compound. Add the diluted PROTAC to the appropriate wells of the assay plate.
-
Assay Execution:
-
For live-cell measurements, add the tracer/substrate mix to the wells containing cells and PROTACs.
-
For permeabilized-cell measurements (to assess binding without the influence of cell permeability), add digitonin (B1670571) to the media along with the tracer/substrate mix.[10]
-
-
Signal Measurement: Incubate the plate at 37°C for 2 hours. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular target engagement potency.[10]
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Comparative workflow for CETSA and NanoBRET assays.
Caption: Logical hierarchy of PROTAC validation experiments.
References
- 1. catsci.com [catsci.com]
- 2. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. promega.co.jp [promega.co.jp]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 16. pelagobio.com [pelagobio.com]
- 17. pelagobio.com [pelagobio.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
- 23. biorxiv.org [biorxiv.org]
- 24. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Beyond the Azide: A Comparative Guide to Next-Generation Bioconjugation Chemistries
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," has transformed bioconjugation with its efficiency and specificity. However, the inherent cytotoxicity of copper catalysts has spurred the development of a new generation of bioorthogonal reactions that function seamlessly within living systems without introducing metallic catalysts.[1] For researchers, scientists, and drug development professionals, navigating this expanded toolkit is crucial for designing sophisticated probes, therapeutics, and diagnostic agents.
This guide provides an objective comparison of the leading alternatives to traditional azide-alkyne click chemistry, focusing on Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation, Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), and Photoclick Chemistry. We present a quantitative analysis of their performance, detailed experimental protocols, and a discussion of their respective strengths and limitations to inform the selection of the optimal chemistry for your research needs.
Quantitative Performance Comparison
The efficacy of a bioorthogonal reaction is critically dependent on its kinetics, typically expressed as a second-order rate constant (k₂). A higher k₂ value enables rapid conjugation at low, physiologically relevant concentrations. The stability of the resulting covalent linkage under physiological conditions is equally vital for the integrity of the final bioconjugate.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Catalyst Required? | Linkage Formed | Linkage Stability |
| Azide-Alkyne (SPAAC) | Strained Cyclooctyne (e.g., DBCO) + Azide | ~0.1 - 1.0 | No | Triazole | Highly Stable |
| Tetrazine Ligation (iEDDA) | Tetrazine (Tz) + trans-Cyclooctene (B1233481) (TCO) | 10³ - 10⁶ | No | Dihydropyridazine | Generally stable; some tetrazine precursors show limited aqueous stability.[2] |
| SPANC | Strained Alkyne (e.g., DBCO) + Nitrone | ~1 - 60 | No | N-alkylated Isoxazoline (B3343090) | Stable under physiological conditions.[3] |
| Photoclick Chemistry | Tetrazole + Alkene | ~1 - 11 (cycloaddition step) | Light (UV/Vis/NIR) | Pyrazoline | Relatively stable.[4] |
Note: Reaction rates are highly dependent on the specific structures of the reactants, solvent, and temperature.
Reaction Mechanisms and Workflows
The choice of a bioconjugation strategy impacts the entire experimental workflow, from the introduction of bioorthogonal handles to the final ligation step.
Reaction Mechanisms
The chemistries underlying these alternatives are distinct, offering different routes to covalent bond formation.
General Experimental Workflow
A typical bioconjugation experiment involves incorporating a chemical handle into a biomolecule, followed by reaction with a complementary probe.
Detailed Methodologies and Experimental Protocols
Tetrazine Ligation (iEDDA)
Overview: This reaction leverages the exceptionally fast kinetics of the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained trans-cyclooctene (TCO).[5][6] The reaction is catalyst-free, proceeds rapidly at room temperature in aqueous buffers, and releases nitrogen gas as the sole byproduct.[1] Its speed makes it ideal for labeling low-abundance biomolecules or for in vivo imaging applications.[5]
Sample Protocol: Protein-Protein Conjugation
This protocol provides a general framework for conjugating two proteins using TCO and tetrazine functionalities introduced via N-hydroxysuccinimide (NHS) esters.
Materials:
-
Protein 1 and Protein 2
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG8-NHS)
-
Reaction Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
Procedure:
-
Protein 1 Functionalization with TCO:
-
Dissolve Protein 1 in PBS to a concentration of 1-5 mg/mL.
-
Add 1 M NaHCO₃ to the protein solution to a final concentration of 100 mM.
-
Add a 10-20 fold molar excess of TCO-PEG-NHS ester (dissolved in DMSO or DMF) to the protein solution.
-
Incubate at room temperature for 30-60 minutes with gentle mixing.
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.
-
-
Protein 2 Functionalization with Tetrazine:
-
Repeat the procedure described in Step 1, using Protein 2 and the Methyltetrazine-PEG-NHS ester.
-
-
Tetrazine-TCO Ligation:
-
Determine the concentrations of the functionalized Protein 1-TCO and Protein 2-Tetrazine.
-
Mix the two functionalized proteins in a 1:1 molar ratio.
-
Incubate at room temperature for 1 hour. The reaction progress can often be visually monitored by the disappearance of the tetrazine's characteristic color.
-
The final conjugate is now ready for downstream applications. Purification by size-exclusion chromatography can be performed if necessary to remove any unreacted protein.
-
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
Overview: SPANC is a metal-free [3+2] cycloaddition between a strained alkyne (such as a cyclooctyne) and a nitrone.[] It offers rapid kinetics (up to 60 M⁻¹s⁻¹) and forms a stable N-alkylated isoxazoline linkage.[8][9] A key advantage of SPANC is the tunability of the nitrone component, which allows for the modulation of reaction kinetics and the introduction of additional functionalities.[8]
Sample Protocol: Site-Specific Protein Modification via N-terminal Serine Oxidation
This protocol outlines a one-pot, three-step method to modify a protein with an N-terminal serine residue.[3]
Materials:
-
Protein with an N-terminal serine residue
-
Sodium periodate (B1199274) (NaIO₄)
-
N-methylhydroxylamine
-
Aniline (B41778) or p-anisidine (B42471) (as a catalyst for nitrone formation)
-
Strained alkyne probe (e.g., DBCO-Biotin)
-
Reaction Buffer: PBS, pH 7.0
Procedure:
-
N-terminal Oxidation:
-
Dissolve the protein in cold PBS (pH 7.0).
-
Add a 1.1 molar equivalent of a freshly prepared aqueous solution of NaIO₄.
-
Incubate the reaction on ice for 15-20 minutes. This step converts the N-terminal serine into a glyoxylyl aldehyde.
-
-
Quenching and In Situ Nitrone Formation:
-
Quench the oxidation by adding an excess of glycerol.
-
To the aldehyde-containing protein solution, add 2-5 equivalents of N-methylhydroxylamine and a catalytic amount of aniline (final concentration ~5 mM).
-
Incubate at room temperature for 1-2 hours to form the nitrone in situ.
-
-
Strain-Promoted Cycloaddition:
-
Add a 2-fold molar excess of the strained alkyne probe (e.g., DBCO-Biotin dissolved in DMSO) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-24 hours.
-
Monitor the reaction progress using mass spectrometry or SDS-PAGE (visualized by streptavidin blot if using a biotin (B1667282) probe).
-
Purify the final conjugate using dialysis or size-exclusion chromatography to remove excess reagents.
-
Photoclick Chemistry
Overview: Photoclick chemistry utilizes light to trigger a bioorthogonal reaction, offering unparalleled spatiotemporal control. A common example is the tetrazole-alkene cycloaddition, where UV or visible light converts a stable tetrazole into a highly reactive nitrile imine intermediate, which then rapidly reacts with an alkene.[5] This method is particularly powerful for in vivo labeling and creating patterns on surfaces or in hydrogels.
Sample Protocol: Site-Specific Protein Labeling in Live Cells
This protocol describes the labeling of a protein containing a genetically encoded tetrazole-bearing unnatural amino acid.
Materials:
-
Mammalian cells expressing the protein of interest with a site-specifically incorporated tetrazole amino acid (e.g., p-(2-tetrazole)-phenylalanine).
-
Alkene-functionalized fluorescent probe (e.g., FITC-fumarate).
-
Cell culture medium.
-
Light source (e.g., handheld UV lamp, LED, or laser with appropriate wavelength, typically 302 nm or 365 nm).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Probe Incubation:
-
Culture the cells expressing the tetrazole-modified protein under standard conditions.
-
Replace the culture medium with fresh medium containing the alkene-functionalized fluorescent probe (e.g., 10-100 µM).
-
Incubate the cells for 30-60 minutes to allow for probe uptake.
-
-
Photoactivation:
-
Place the cell culture dish under the light source.
-
Irradiate the cells for a short period (e.g., 1-5 minutes). The optimal exposure time should be minimized to reduce potential phototoxicity. A control experiment without photoirradiation should be performed to confirm light-dependency.[5]
-
-
Post-Irradiation Incubation and Imaging:
-
Incubate the cells for an additional 30-60 minutes at 37°C to ensure the cycloaddition reaction goes to completion.
-
Wash the cells with fresh medium or PBS to remove any unreacted probe.
-
Image the cells using fluorescence microscopy to visualize the site-specifically labeled protein. A control cell line not expressing the tetrazole-modified protein should be analyzed in parallel to confirm labeling specificity.[5]
-
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Biosynthetic Route to Photoclick Chemistry on Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-terminal dual protein functionalization by strain-promoted alkyne–nitrone cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Azide-PEG9-amido-C12-Boc Conjugates
The rigorous assessment of purity for synthesized molecules such as Azide-PEG9-amido-C12-Boc is critical for their application in drug development and research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2][3][4] The presence of impurities, including starting materials, byproducts, or incompletely modified conjugates, can significantly impact downstream applications, leading to inconsistent results and potential off-target effects. This guide provides an objective comparison of key analytical techniques for purity assessment, supported by detailed experimental protocols and data presentation.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a common strategy to improve the pharmacokinetic properties of therapeutic molecules.[5][6] However, this process can introduce heterogeneity, making robust analytical methods for characterization and quality control essential.[7]
Comparison of Analytical Methods for Purity Assessment
A multi-faceted approach employing several analytical techniques is necessary for a comprehensive purity assessment of complex molecules like this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.[8]
| Analytical Method | Principle of Detection | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Quantitative purity (area %), detection of hydrophobic/hydrophilic impurities. | High sensitivity, accuracy, and reproducibility for quantification.[] Can be coupled with various detectors (UV, ELSD, MS). | May not resolve impurities with similar hydrophobicity. PEG molecules can be challenging due to their lack of a strong UV chromophore.[10][11] |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic environment of atomic nuclei (protons and carbon-13). | Unambiguous structural confirmation, identification of functional groups (Boc, PEG, azide), and quantification of molecular components. | Provides definitive structural information and can quantify the degree of functionalization and purity without a reference standard.[12][13][14] | Requires a relatively pure sample for clear spectra. Lower sensitivity compared to HPLC and MS. The N-H proton can sometimes be broad or difficult to observe.[12] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Accurate molecular weight confirmation of the final product and identification of impurities based on their mass. | Extremely high sensitivity and accuracy for molecular weight determination.[15][16] When coupled with LC (LC-MS), it can identify components of complex mixtures.[16][17] | Can be difficult to quantify non-ionizable species. The heterogeneity of PEG can complicate spectral interpretation.[15][17] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of the presence of key functional groups (e.g., azide (B81097), amide, carbamate (B1207046) C=O). | Fast and non-destructive. Good for confirming the successful introduction of key functional groups. | Provides limited information on purity and can be ambiguous, as other impurities may contain similar functional groups.[12] |
Experimental Workflow for Purity Assessment
The logical flow for a comprehensive purity analysis involves a combination of chromatographic separation and spectroscopic characterization.
Caption: A flowchart of the experimental and analytical steps for the purification and purity assessment of the synthesized conjugate.
Detailed Experimental Protocols
Below are representative protocols for the key analytical techniques. These should be optimized based on the specific instrumentation and properties of the synthesized conjugate.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for quantifying the purity of the conjugate and separating it from non-PEGylated precursors or other hydrophobic/hydrophilic impurities.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). An ELSD is often preferred for PEG-containing molecules as it does not require a chromophore.[11]
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-32 min: 95% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm (for amide bond) or ELSD (Nebulizer Temp: 30°C, Evaporator Temp: 50°C, Gas Flow: 1.5 L/min).
-
Sample Preparation: Dissolve a small amount of the conjugate in the initial mobile phase composition (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter.
-
Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
¹H NMR Spectroscopy
This protocol provides definitive structural confirmation of the conjugate.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful as it often results in a sharp hydroxyl peak for any PEG-diol impurity that does not shift with concentration.[18]
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in approximately 0.7 mL of the deuterated solvent. Transfer the solution to a clean, dry NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum (typically 16-64 scans).
-
Key signals to identify:
-
~1.45 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl (Boc) group.[12]
-
~3.64 ppm: A large, broad singlet corresponding to the repeating -(OCH₂CH₂)- units of the PEG9 chain.[13]
-
Signals corresponding to the C12 alkyl chain.
-
Signals adjacent to the azide and amide functionalities.
-
-
-
Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Confirm the presence of all expected signals and check their integration ratios to verify the structure. The absence of signals from starting materials confirms their removal.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique confirms the molecular weight of the synthesized conjugate and helps identify any impurities separated by the LC system.
-
Instrumentation: An HPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
LC Method: Utilize the same or a similar RP-HPLC method as described above, but replace the TFA in the mobile phase with a volatile acid like 0.1% formic acid to ensure compatibility with the MS detector.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Scan Range: m/z 200 - 2000.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
-
Data Analysis: Deconvolute the mass spectrum corresponding to the main LC peak to obtain the zero-charge mass. Compare this experimental mass with the theoretical calculated mass of this compound. Analyze the mass spectra of minor peaks to identify potential impurities.[17]
References
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enovatia.com [enovatia.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Azide-PEG9-amido-C12-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Azide-PEG9-amido-C12-Boc. Given that specific hazard data for this compound is limited, a cautious approach is paramount, treating it as potentially hazardous due to its azide (B81097) functional group.[1] The following procedures are based on established safety protocols for handling azide-containing compounds.
I. Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from its azide component. Organic azides can be sensitive to heat and shock, with the potential for explosive decomposition.[2][3] While the PEG (Polyethylene Glycol) component is generally considered to have a low toxicity profile, the overall compound should be handled with care.[4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1] | To protect against potential splashes and aerosols.[5][6] |
| Hand Protection | Double-layered nitrile gloves. For handling higher concentrations, consider Silver Shield gloves under nitrile gloves.[7] | To prevent skin contact and absorption.[6] Gloves must be inspected before use and changed regularly.[5][8] |
| Body Protection | Flame-resistant lab coat.[1] | To protect against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood is mandatory. If engineering controls are insufficient, a full-face respirator may be necessary.[1][6] | To avoid inhalation of any dust, aerosols, or vapors.[1] |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk.
Experimental Workflow Diagram:
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood with a blast shield in place.[2][3] The area should be clearly marked with a warning sign indicating the presence of an azide experiment.[2]
-
Material and Equipment:
-
Use spatulas and other tools made of non-metallic materials to avoid the formation of highly explosive heavy metal azides.[3][9]
-
Avoid using ground glass joints, as friction can be a source of ignition.[2]
-
Do not use halogenated solvents like methylene (B1212753) chloride or chloroform, as they can form explosive diazidomethane and triazidomethane, respectively.[2][9]
-
-
Weighing and Transferring:
-
Reaction Conditions:
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
III. Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing.
Disposal Protocol Diagram:
Caption: Disposal workflow for azide-containing waste.
Disposal Procedures:
-
NEVER pour azide-containing solutions down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.[7]
-
All waste containing this compound, including empty containers, contaminated labware, and solutions, must be collected in a designated and clearly labeled hazardous waste container.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of azide waste.[7]
-
For dilute solutions (≤5% sodium azide equivalent), chemical deactivation may be an option, but this should only be performed by trained personnel following a validated institutional protocol.[7] A common method involves reaction with nitrous acid, which must be carried out in a fume hood due to the evolution of nitric oxide gas.[7]
IV. Emergency Procedures
Emergency Response Protocol:
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. For small spills of solid material, cover with sand, sweep up with non-sparking tools, and place in a designated waste container.[5] For liquid spills, absorb with an inert material. Wipe the area with a soap and water solution.[5] Report all spills to your EHS department. |
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning any work.
References
- 1. targetmol.com [targetmol.com]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. campus.kennesaw.edu [campus.kennesaw.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
